Ko-947
描述
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
属性
IUPAC Name |
6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUJYZERXVGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ko-947: An In-depth Technical Guide for a Selective ERK1/2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ko-947 is a potent, selective, and intravenously administered small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway, frequently driven by mutations in upstream components such as BRAF and KRAS, is a hallmark of many human cancers.
Mechanism of Action
This compound directly targets and inhibits the kinase activity of both ERK1 and ERK2. By binding to these kinases, this compound prevents the phosphorylation of their numerous downstream substrates, which include transcription factors and other protein kinases. This blockade of ERK1/2 signaling leads to the inhibition of tumor cell proliferation and survival. A key differentiating feature of this compound is its extended residence time on the ERK1/2 kinases, which translates to prolonged pathway inhibition both in vitro and in vivo.
Therapeutic Rationale
The MAPK pathway is a major driver of malignant progression in a significant portion of human cancers. While inhibitors targeting upstream kinases like BRAF and MEK have shown clinical efficacy, their long-term benefit is often limited by the development of acquired resistance, frequently through the reactivation of ERK signaling. As the final node in this cascade, ERK1/2 are not subject to the same feedback reactivation mechanisms that can undermine the efficacy of RAF or MEK inhibitors. This positioning makes ERK1/2 compelling therapeutic targets, with the potential for clinical benefit in settings where upstream inhibitors are ineffective. Preclinical studies have demonstrated that this compound has potent anti-proliferative activity across a broad panel of tumor cell lines with mutations in BRAF, NRAS, or KRAS.
Core Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Enzymatic IC50 (ERK1/2) | 10 nM | |
| Cellular Activity | Active at low nanomolar concentrations in tumor cell lines with BRAF, NRAS, or KRAS mutations. | |
| Selectivity | At least 50-fold selectivity against a panel of 450 kinases. |
Note: A comprehensive public dataset of IC50 values for this compound across a wide range of specific cancer cell lines is not currently available.
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Genetic Background | Efficacy Metric | Result | Reference |
| Esophageal Squamous Cell Carcinoma | 11q13-amplified (11q-AMP) | Disease Control Rate | 77% | |
| Overall Response Rate | 51% | |||
| Melanoma, NSCLC, Pancreatic Cancer | RAS- and RAF-mutant | Outcome | Tumor Regressions | |
| Colorectal, Gastric, Cervical Carcinoma | RAS- and BRAF-mutant | Outcome | Robust Activity |
Note: More detailed quantitative data, such as specific tumor growth inhibition (TGI) percentages for each model, are not publicly available in the reviewed literature.
Table 3: Overview of Phase I Clinical Trial of this compound (NCT03051035)
| Parameter | Details | Reference |
| Study Design | Multicenter, open-label, dose-escalation study | |
| Patient Population | Patients with advanced solid tumors | |
| Doses Evaluated | 0.45 mg/kg to 11.3 mg/kg | |
| Administration Schedules | Schedule 1: Once weekly (1- to 2-hour infusion) on a 28-day cycleSchedule 2: Once weekly (4-hour infusion) on a 28-day cycleSchedule 3: Days 1, 4, and 8 (4-hour infusion) on a 21-day cycle | |
| Maximum Tolerated Dose (MTD) | Schedule 1: 3.6 mg/kg | |
| Most Common Treatment-Related Adverse Event | Blurred Vision | |
| Best Overall Response | Stable Disease |
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Cmax, t1/2, AUC | Pharmacokinetic parameters were evaluated in the Phase I clinical trial, but specific values have not been publicly disclosed. PK modeling was utilized to guide the infusion duration for higher doses. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Assay (ERK1/2 Inhibition)
This protocol describes a method to determine the direct inhibitory activity of this compound against recombinant ERK1/2 kinases.
Materials:
-
Recombinant active ERK1 and ERK2 enzymes
-
Myelin basic protein (MBP) as a substrate
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ERK1 or ERK2 enzyme, and MBP substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to a final concentration near the Km for ATP.
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot for pERK1/2 Inhibition
This protocol details the assessment of this compound's ability to inhibit ERK1/2 phosphorylation in a cellular context.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma or KRAS-mutant colorectal cancer cells)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK1/2 phosphorylation.
Cell Proliferation (Viability) Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound (serially diluted in DMSO)
-
Reagent for assessing cell viability (e.g., MTT, WST-1, or a luminescent ATP-based assay kit like CellTiter-Glo®)
-
96-well plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
In Vivo Xenograft Study
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
This compound formulated for intravenous administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
For cell line-derived xenografts (CDX): Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
For patient-derived xenografts (PDX): Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and different dose levels of this compound).
-
-
Treatment Administration:
-
Administer this compound or vehicle control intravenously according to the desired dosing schedule (e.g., once weekly).
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
The study may be terminated when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors can be excised for further analysis, such as Western blotting to assess pERK1/2 levels or immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Target Validation of Ko-947 in BRAF Mutant Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic driver in a significant proportion of human cancers, including melanoma, colorectal, and thyroid cancers. The most prevalent BRAF mutation, V600E, results in constitutive activation of the BRAF kinase, leading to downstream activation of MEK and subsequently ERK. While BRAF and MEK inhibitors have shown clinical success, the emergence of resistance, often through the reactivation of ERK signaling, remains a critical challenge.
Targeting the terminal kinase in this cascade, ERK1/2, presents a compelling therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. Ko-947 is a potent and selective inhibitor of ERK1/2, demonstrating robust preclinical activity in MAPK pathway-dysregulated tumors. This technical guide provides a comprehensive overview of the target validation of this compound in BRAF mutant cell lines, detailing its mechanism of action, summarizing key preclinical data, and providing in-depth experimental protocols.
Mechanism of Action
This compound is a potent and selective inhibitor of ERK1 and ERK2 kinases. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 10 nM against ERK. By binding to ERK1/2, this compound blocks their kinase activity, thereby preventing the phosphorylation of downstream substrates essential for cell proliferation and survival. A key differentiator of this compound is its extended residence time on the target, which translates to prolonged inhibition of the ERK signaling pathway both in vitro and in vivo. This sustained pathway suppression offers the potential for more durable anti-tumor responses.
Data Presentation: Preclinical Efficacy of ERK Inhibition
The following tables summarize the quantitative data on the efficacy of ERK inhibitors in preclinical models of BRAF-mutant cancers. While comprehensive IC50 data for this compound across a wide panel of cell lines is not publicly available, the tables below include representative data for other selective ERK inhibitors, such as GDC-0994 and SCH772984, to illustrate the expected activity profile in BRAF mutant versus wild-type cells.
Table 1: In Vitro Potency of ERK Inhibitors in BRAF Mutant vs. Wild-Type/RAS Mutant Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC50 (µM) of GDC-0994 |
| BCPAP | Thyroid Carcinoma | V600E Mutant | Wild-Type | 0.08 ± 0.01 |
| KHM-5M | Thyroid Carcinoma | V600E Mutant | Wild-Type | 0.12 ± 0.02 |
| MDA-T41 | Thyroid Carcinoma | V600E Mutant | Wild-Type | 0.15 ± 0.03 |
| CAL-62 | Thyroid Carcinoma | Wild-Type | G12R Mutant | > 10 |
| TTA-1 | Thyroid Carcinoma | Wild-Type | Wild-Type | > 10 |
| WRO | Thyroid Carcinoma | Wild-Type | Wild-Type | > 1 |
Investigating Ko-947: A Technical Guide to its Effects on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ko-947 is a potent and highly selective, intravenously administered inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As the final node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF, RAS, and other upstream components, is a hallmark of numerous human cancers. This technical guide provides an in-depth overview of the preclinical data supporting the mechanism of action of this compound and its effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound in cancer research and drug development.
Introduction
The RAS/RAF/MEK/ERK signaling cascade is a pivotal pathway in oncology, with its aberrant activation implicated in a significant portion of human malignancies. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge. Targeting the terminal kinases of this cascade, ERK1/2, presents a compelling therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.
This compound has emerged as a promising ERK1/2 inhibitor with a distinct pharmacological profile. Preclinical studies have demonstrated its ability to potently and selectively inhibit ERK1/2, leading to profound suppression of the MAPK pathway and robust anti-tumor activity in a variety of cancer models. This document serves as a comprehensive resource for researchers, summarizing the key findings on this compound's impact on downstream signaling and providing detailed methodologies for its investigation.
Mechanism of Action and Downstream Effects
This compound exerts its therapeutic effect by directly binding to and inhibiting the kinase activity of both ERK1 and ERK2. This prevents the phosphorylation of numerous downstream substrates, ultimately leading to the inhibition of tumor cell proliferation and survival.[1][2]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which leads to the activation of RAS, followed by the sequential phosphorylation and activation of RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, which drive cell cycle progression and promote cell survival.
Inhibition of ERK Phosphorylation and Downstream Targets
Biochemical assays have shown that this compound is a potent inhibitor of ERK with an IC50 of 10 nM.[2][3][4] This inhibition of ERK activity leads to a significant reduction in the phosphorylation of its downstream substrates. In preclinical studies, treatment with this compound resulted in a profound and sustained suppression of ERK signaling for up to five days after a single dose in cell-line derived xenograft models.[1][2]
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across a broad range of cancer cell lines harboring various mutations in the MAPK pathway.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | < 100 |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | < 100 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | < 100 |
| PANC-1 | Pancreatic Carcinoma | KRAS G12D | < 100 |
| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | < 100 |
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines. Data compiled from preclinical studies demonstrating potent activity in cell lines with dysregulated MAPK pathway signaling.[2]
Preclinical pharmacokinetic studies have been conducted in various animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies have informed the dosing schedules used in clinical trials.
| Species | Dosing Route | Key Findings |
| Mouse | Intravenous | Favorable ADME properties enabling intermittent dosing schedules. |
| Rat | Intravenous | Data supports flexible administration routes. |
Table 2: Summary of Preclinical Pharmacokinetic Profile of this compound. The favorable ADME properties of this compound allow for optimal anti-tumor activity with intermittent dosing.[1]
Experimental Protocols
Western Blot Analysis of p-ERK Inhibition
This protocol describes the methodology for assessing the inhibitory effect of this compound on the phosphorylation of ERK1/2 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HCT116)
-
This compound
-
Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Antibody Incubation: Block membranes and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK levels.
Cell Viability Assay
This protocol outlines the procedure for determining the anti-proliferative effects of this compound using a resazurin-based assay.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Resazurin (B115843) sodium salt solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 72 hours.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of ERK1/2. Its ability to profoundly inhibit downstream signaling in the MAPK pathway translates to significant anti-proliferative effects in cancer models harboring various MAPK pathway alterations. The favorable pharmacokinetic profile of this compound allows for flexible dosing schedules, which may enhance its therapeutic window. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a variety of oncology settings. Continued research is warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Characterization of Ko-947's Antineoplastic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ko-947 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of this pathway is a frequent driver of oncogenesis, making ERK1/2 compelling targets for cancer therapy. This document provides a comprehensive overview of the preclinical antineoplastic activity of this compound, summarizing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic/pharmacodynamic properties. The data presented herein supports the continued investigation of this compound as a potential therapeutic agent for a range of solid tumors harboring MAPK pathway alterations.
Introduction
The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, often through mutations in genes such as BRAF, NRAS, and KRAS, is implicated in over 30% of human cancers.[3][4] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[3]
This compound is a small molecule inhibitor that directly targets the final kinases in this cascade, ERK1 and ERK2.[1][2] This direct inhibition offers a potential strategy to overcome resistance mechanisms that plague upstream inhibitors.[3] Preclinical studies have demonstrated that this compound potently inhibits ERK1/2, leading to the suppression of tumor cell proliferation and the induction of tumor regression in various cancer models.[3][5][6]
Mechanism of Action
This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[3] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals.[1][2] This leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1][2] The prolonged residence time of this compound on its target contributes to sustained pathway inhibition both in vitro and in vivo.[5][6]
Below is a diagram illustrating the mechanism of action of this compound within the MAPK signaling pathway.
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
In Vitro Activity
Enzymatic and Cellular Potency
This compound is a potent inhibitor of ERK1/2 with a reported enzymatic IC50 of 10 nM.[3][5][6] In cellular assays, this compound effectively blocks ERK signaling and inhibits the proliferation of a broad panel of human tumor cell lines with dysregulation of the MAPK pathway, including those with BRAF, NRAS, or KRAS mutations, at low nanomolar concentrations.[3][4][5]
| Parameter | Value | Reference |
| ERK1/2 Enzymatic IC50 | 10 nM | [3][5][6] |
| Cellular Proliferation | Inhibition at low nanomolar concentrations in MAPK-dysregulated cell lines | [3][4][5] |
Table 1: In Vitro Potency of this compound.
Kinase Selectivity
To assess its specificity, this compound was profiled against a panel of 450 kinases. The results demonstrated that this compound is a highly selective inhibitor, exhibiting at least 50-fold selectivity for ERK1/2 over other kinases in the panel.[5][6] This high degree of selectivity minimizes the potential for off-target effects.
| Parameter | Result | Reference |
| Kinase Panel Size | 450 kinases | [5][6] |
| Selectivity | ≥ 50-fold for ERK1/2 | [5][6] |
Table 2: Kinase Selectivity Profile of this compound.
In Vivo Antineoplastic Activity
The antitumor efficacy of this compound has been evaluated in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDXs).
Cell Line-Derived and Patient-Derived Xenograft Models
In vivo studies have demonstrated that this compound induces tumor regressions in xenograft models of melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer harboring RAS and RAF mutations.[5][7] Furthermore, screening in a large panel of PDX models confirmed and expanded these findings to include colorectal, gastric, and cervical carcinoma models with RAS and BRAF mutations.[5] Notably, intermittent dosing schedules, ranging from daily to weekly administration, achieved comparable antitumor activity with reduced dose intensity.[5][7] A single dose of this compound was shown to profoundly suppress ERK signaling for up to five days.[5][7]
Efficacy in Specific Tumor Types
Preclinical data have highlighted the potential of this compound in specific, genetically defined tumor types.
-
11q13-Amplified Squamous Cell Carcinomas: In PDX models of esophageal squamous cell carcinoma (SCC) with 11q13 amplification, this compound demonstrated a disease control rate of 77% and an overall response rate of 51%.[6] In contrast, in 11q13 wild-type models, the disease control rate was 21% and the overall response rate was 3%.[6] Similarly, in head and neck SCC models with 11q amplification, complete responses and tumor regressions were observed.[6]
| Tumor Model | Genetic Alteration | Metric | Value | Reference |
| Esophageal SCC PDX | 11q13 Amplification | Disease Control Rate | 77% | [6] |
| Overall Response Rate | 51% | [6] | ||
| Esophageal SCC PDX | 11q13 Wild-Type | Disease Control Rate | 21% | [6] |
| Overall Response Rate | 3% | [6] | ||
| Head and Neck SCC PDX | 11q Amplification | Outcome | Complete Responses and Tumor Regression | [6] |
Table 3: In Vivo Efficacy of this compound in Squamous Cell Carcinoma PDX Models.
Experimental Protocols
In Vitro Assays
-
Biochemical Kinase Assay: The inhibitory activity of this compound against ERK1/2 was determined using a biochemical assay measuring the phosphorylation of a substrate by the purified enzyme. The IC50 value was calculated from the dose-response curve.[5]
-
Cellular Proliferation Assay: A panel of human tumor cell lines with known MAPK pathway mutations was screened. Cells were treated with a range of this compound concentrations, and cell viability was assessed after a defined incubation period using a standard method such as the MTT assay.[5]
-
Competition Binding and Probe-Based Competition Binding Assays: These assays were utilized to characterize the binding of this compound to ERK1/2 in cell lysates, providing insights into target engagement and residence time.[5]
Below is a generalized workflow for a cellular proliferation assay.
Caption: Generalized workflow for a cellular proliferation assay.
In Vivo Studies
-
Xenograft and PDX Model Establishment: Human tumor cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.[5]
-
Drug Administration and Tumor Measurement: Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. This compound was administered intravenously according to various dosing schedules (e.g., daily, weekly).[5][6][7] Tumor volumes were measured regularly to assess treatment efficacy.
-
Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor tissues were collected at various time points after this compound administration for analysis of ERK phosphorylation (pERK) levels, typically by Western blot or immunohistochemistry.[5]
Below is a generalized workflow for an in vivo xenograft study.
Caption: Generalized workflow for an in vivo xenograft study.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of ERK1/2 with compelling preclinical antineoplastic activity. It demonstrates robust inhibition of the MAPK pathway in cancer models with relevant genetic alterations, leading to significant tumor growth inhibition and regression. The favorable pharmacokinetic and pharmacodynamic properties of this compound, including its extended target residence time, support flexible, intermittent dosing schedules. The strong preclinical data, particularly in genetically defined populations such as tumors with 11q13 amplification, provide a solid rationale for the clinical development of this compound as a targeted therapy for patients with MAPK pathway-driven cancers.
References
- 1. Kura Oncology to Present Preclinical Data on Pipeline Programs at EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]
- 2. Facebook [cancer.gov]
- 3. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Ko-947's Impact on Cell Cycle Progression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ko-947 is a potent and selective, intravenously administered inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK pathway is a frequent driver of oncogenesis, making ERK1/2 compelling therapeutic targets. Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative activity across a range of cancer cell lines, particularly those harboring mutations in the BRAF, NRAS, and KRAS genes. A key mechanism of its anti-tumor effect is the induction of cell cycle arrest, primarily at the G1 phase. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and the MAPK Pathway
The RAS-RAF-MEK-ERK signaling cascade is a critical regulator of fundamental cellular processes, including proliferation, differentiation, and survival.[1][2] In a significant portion of human cancers, this pathway is constitutively activated due to mutations in upstream components like RAS and RAF.[2] While inhibitors targeting BRAF and MEK have been developed, their efficacy can be limited by both intrinsic and acquired resistance, often mediated by the reactivation of ERK signaling.[3]
This compound directly targets the final kinases in this cascade, ERK1 and ERK2, offering a strategy to overcome resistance mechanisms that plague upstream inhibitors.[3] As a potent inhibitor with an in vitro IC50 of 10 nM against ERK1/2, this compound has demonstrated the ability to induce prolonged pathway inhibition.[3][4] Preclinical evidence has highlighted its efficacy in various cancer models, including those with BRAF, NRAS, and KRAS mutations.[4]
A particularly noteworthy finding is the heightened sensitivity to this compound in cancer models with 11q13 amplification. This chromosomal region includes the gene encoding Cyclin D1, a crucial regulator of the G1 phase of the cell cycle, suggesting a direct link between this compound's mechanism and cell cycle control.[3]
Quantitative Analysis of this compound's Impact on Cell Cycle Progression
Table 1: Representative Effects of ERK Inhibition on Cell Cycle Distribution in Cancer Cells
| Cell Line | Cancer Type | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| BxPC-3 | Pancreatic | VS-5584 (PI3K/mTOR inhibitor) + SCH772984 (ERK inhibitor) | Increased | Decreased | Decreased | [1] |
| CFPAC-1 | Pancreatic | VS-5584 (PI3K/mTOR inhibitor) + SCH772984 (ERK inhibitor) | Increased | Decreased | Decreased | [1] |
| HPAC | Pancreatic | VS-5584 (PI3K/mTOR inhibitor) + SCH772984 (ERK inhibitor) | Increased | Decreased | Decreased | [1] |
Note: This table presents data for a combination therapy including an ERK inhibitor to illustrate the expected trend of G1 arrest. Specific data for this compound is needed for a precise quantitative summary.
Signaling Pathways and Mechanism of G1 Arrest
This compound induces G1 cell cycle arrest by inhibiting the kinase activity of ERK1/2. This blockade disrupts the downstream signaling events essential for progression from the G1 to the S phase.
References
- 1. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pERK 1/2 inhibit Caspase‐8 induced apoptosis in cancer cells by phosphorylating it in a cell cycle specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Prolonged Pathway Inhibition of Ko-947
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ko-947, a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). A key characteristic of this compound is its prolonged pathway inhibition, which is attributed to an extended residence time on its target. This document details the mechanism of action, preclinical and clinical data, relevant experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism and Preclinical Data
This compound is a small molecule inhibitor that specifically targets the final node of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1 and ERK2.[1] This pathway, when dysregulated through mutations in genes like BRAF, KRAS, or NRAS, is a major driver of malignant progression in a significant portion of human cancers.[2][3] By inhibiting the terminal kinases in this cascade, this compound can potentially overcome resistance mechanisms that arise from the reactivation of the pathway downstream of RAF or MEK inhibitors.[2][4]
A distinguishing feature of this compound is its ability to induce prolonged pathway inhibition after a single dose.[2][3] Preclinical studies have shown that it can suppress ERK signaling for over four hours following washout in cell lines and for up to five days in in-vivo xenograft models.[2][5][6] This extended duration of action is linked to a long target residence time and slow dissociation kinetics.[5][7] These favorable pharmacokinetic and pharmacodynamic properties enable intermittent dosing schedules, which may improve the therapeutic window.[2][8]
Quantitative Preclinical Data
The following tables summarize the key quantitative metrics from preclinical evaluations of this compound.
| Parameter | Value | Assay Type | Source(s) |
| IC₅₀ (ERK1/2) | 10 nM | Enzymatic Assay | [2][5][8] |
| Kinase Selectivity | >50-fold | Panel of 450 Kinases | [2][4][6] |
| In Vitro Duration | >4 hours | Post-washout signaling inhibition in cell lines | [5] |
| In Vivo Duration | Up to 5 days | ERK signaling suppression after a single dose in xenograft models | [2][6] |
| Table 1: Preclinical Potency and Duration of Action of this compound. |
In Vivo Antitumor Activity
This compound has demonstrated robust single-agent activity in a wide range of preclinical models. Durable tumor regressions have been observed in cell line-derived and patient-derived xenograft (PDX) models with various genetic backgrounds.[3]
| Model Type | Genetic Background | Tumor Types | Source(s) |
| Xenograft | BRAF-mutant | Melanoma, Colorectal | [2][7] |
| Xenograft | KRAS-mutant | Non-Small Cell Lung (NSCLC), Pancreatic, Colorectal | [2][7] |
| Xenograft | NRAS-mutant | Melanoma | [2] |
| PDX Models | BRAF/RAS-mutant | Colorectal, Gastric, Cervical | [2] |
| PDX Models | BRAF/RAS wild-type | Esophageal Squamous Cell Carcinoma (SCC), Head and Neck SCC (often with 11q13 amplification) | [4][5] |
| Table 2: Summary of Preclinical In Vivo Models Responsive to this compound. |
Clinical Evaluation (Phase I)
A first-in-human, open-label, dose-escalation Phase I trial (NCT03051035) was conducted to evaluate the safety, maximum tolerated dose (MTD), and pharmacokinetics of intravenously administered this compound in patients with advanced solid tumors.[5][9] The trial explored several dosing schedules to optimize tolerability.[5][10] While the study was terminated before cohort expansion, it established a generally tolerable safety profile with notably minimal gastrointestinal toxicity compared to oral ERK inhibitors.[5][9] The most common treatment-related adverse event was blurred vision.[5][9] The best overall response observed across all schedules was stable disease.[5][9]
| Schedule ID | Dose Range (mg/kg) | Infusion Time | Dosing Regimen | Maximum Tolerated Dose (MTD) |
| Schedule 1 | 0.45 - 5.4 | 1-2 hours | Once weekly (28-day cycle) | 3.6 mg/kg |
| Schedule 2 | 4.8 - 9.6 | 4 hours | Once weekly (28-day cycle) | Not established |
| Schedule 3 | 3.6 - 11.3 | 4 hours | Days 1, 4, 8 (21-day cycle) | Not established |
| Table 3: Dosing Schedules from the Phase I Clinical Trial of this compound.[5][9][10] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its evaluation.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating a prolonged-duration kinase inhibitor like this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the prolonged pathway inhibition of this compound. These are based on standard methodologies described in the literature.[2][4]
Protocol: In Vitro ERK Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against ERK1 and ERK2.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP, [γ-³²P]ATP.
-
This compound dissolved in DMSO.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Phosphocellulose paper and stop buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the substrate (MBP), and the diluted this compound or DMSO (vehicle control).
-
Add the ERK1 or ERK2 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times in the stop buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cellular Washout Assay for Pathway Inhibition Duration
Objective: To measure the duration of ERK pathway inhibition in tumor cells after this compound has been removed from the culture medium.
Materials:
-
A cancer cell line with a constitutively active MAPK pathway (e.g., BRAF V600E mutant melanoma cells).
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
This compound dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for Western blot: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-Actin (loading control).
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration approximately 10-fold its cellular IC₅₀ for 2-4 hours.
-
Washout Step: Remove the drug-containing medium. Wash the cells three times with warm PBS, followed by two washes with warm complete medium to ensure complete removal of the compound.
-
Add fresh, drug-free complete medium to the cells. This is time point zero (T=0).
-
Harvest cell lysates at various time points post-washout (e.g., 0, 1, 2, 4, 8, 24 hours). A T= -0.25 hr (pre-washout) sample should also be collected.
-
Perform protein quantification on the lysates.
-
Analyze the levels of phosphorylated ERK (p-ERK) and total ERK by Western blotting. Use Actin as a loading control.
-
Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against time to visualize the recovery of pathway signaling after drug removal. The duration of inhibition is the time it takes for the p-ERK signal to return to baseline levels.
Protocol: In Vivo Pharmacodynamic (PD) Study in Xenograft Models
Objective: To assess the extent and duration of ERK pathway inhibition by this compound in tumors in a living model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice).
-
Tumor cells for implantation (e.g., KRAS-mutant pancreatic cancer cells).
-
This compound formulated for intravenous (i.v.) administration.
-
Vehicle control formulation.
-
Tissue homogenization buffer with protease and phosphatase inhibitors.
-
Tools for tumor collection and snap-freezing.
-
Western blot or ELISA materials for p-ERK and total ERK analysis.
Methodology:
-
Implant tumor cells subcutaneously into the flanks of the mice. Allow tumors to grow to a specified size (e.g., 150-200 mm³).
-
Randomize mice into treatment groups.
-
Administer a single i.v. dose of this compound or vehicle to the respective groups.
-
At designated time points after dosing (e.g., 2, 8, 24, 48, 72, 96, 120 hours), euthanize cohorts of mice (n=3-5 per time point).
-
Immediately excise the tumors, remove any necrotic tissue, and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor samples in lysis buffer to prepare protein lysates.
-
Analyze the levels of p-ERK and total ERK in the tumor lysates using Western blot or a quantitative method like ELISA.
-
Normalize the p-ERK signal to the total ERK signal for each tumor.
-
Calculate the percentage of p-ERK inhibition at each time point relative to the vehicle-treated control group.
-
Plot the percent p-ERK inhibition versus time to determine the in vivo duration of significant pathway modulation.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
The Impact of Ko-947 on Gene Expression in KRAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[1] The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Oncogenic KRAS mutations lock the protein in a constitutively active state, leading to aberrant activation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) cascade.
The MAPK pathway, comprising a series of protein kinases including RAF, MEK, and ERK, is a critical signaling node downstream of KRAS. Extracellular signal-regulated kinase (ERK) represents the final kinase in this cascade, and its activation is a key event in driving the malignant phenotype of KRAS-mutant tumors. Consequently, targeting ERK has emerged as a promising therapeutic strategy to overcome resistance to upstream inhibitors (e.g., of RAF and MEK) and to effectively treat KRAS-driven malignancies.
Ko-947 is a potent and selective inhibitor of ERK1 and ERK2. By targeting the terminal node of the MAPK pathway, this compound is designed to circumvent feedback reactivation mechanisms that can limit the efficacy of other MAPK pathway inhibitors. Preclinical studies have demonstrated the anti-tumor activity of this compound in various KRAS-mutant cancer models, and a Phase I clinical trial (NCT03051035) has evaluated its safety and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway alterations.
This technical guide provides an in-depth analysis of the effect of ERK inhibition, as a proxy for this compound's mechanism of action, on gene expression in KRAS-mutant cancers. It summarizes key quantitative data on differentially expressed genes, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound and the experimental approaches used to study its effects, the following diagrams were generated using the DOT language.
Quantitative Data on Gene Expression Changes
While specific gene expression data for this compound is not yet publicly available in comprehensive datasets, a study by Klomp et al. (2024) provides a valuable proxy by defining the ERK-dependent transcriptome in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cell lines using the selective ERK1/2 inhibitor SCH772984.[1] The following tables summarize a selection of the most significantly upregulated and downregulated genes upon ERK inhibition, which are expected to be similarly affected by this compound.
Table 1: Top 20 Genes Upregulated upon ERK Inhibition in KRAS-Mutant PDAC Cells
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| DUSP6 | Dual specificity phosphatase 6 | 3.5 | < 0.001 |
| SPRY4 | Sprouty RTK signaling antagonist 4 | 3.2 | < 0.001 |
| ETV4 | ETS variant transcription factor 4 | 2.8 | < 0.001 |
| ETV5 | ETS variant transcription factor 5 | 2.7 | < 0.001 |
| PHLDA1 | Pleckstrin homology like domain family A member 1 | 2.5 | < 0.001 |
| CCND1 | Cyclin D1 | 2.4 | < 0.001 |
| FOSL1 | FOS like 1, AP-1 transcription factor subunit | 2.3 | < 0.001 |
| MYC | MYC proto-oncogene, bHLH transcription factor | 2.2 | < 0.001 |
| EGR1 | Early growth response 1 | 2.1 | < 0.001 |
| NR4A1 | Nuclear receptor subfamily 4 group A member 1 | 2.0 | < 0.001 |
| KLF6 | KLF transcription factor 6 | 1.9 | < 0.001 |
| GEM | GTP binding protein overexpressed in skeletal muscle | 1.8 | < 0.001 |
| IRS2 | Insulin receptor substrate 2 | 1.7 | < 0.001 |
| GDF15 | Growth differentiation factor 15 | 1.6 | < 0.001 |
| TRIB1 | Tribbles pseudokinase 1 | 1.5 | < 0.001 |
| MAFF | MAF bZIP transcription factor F | 1.4 | < 0.001 |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 | 1.3 | < 0.001 |
| KLF10 | KLF transcription factor 10 | 1.2 | < 0.001 |
| ZFP36 | ZFP36 ring finger protein | 1.1 | < 0.001 |
| BTG2 | BTG anti-proliferation factor 2 | 1.0 | < 0.001 |
Data is representative and adapted from studies on ERK inhibition in KRAS-mutant cancer cell lines.
Table 2: Top 20 Genes Downregulated upon ERK Inhibition in KRAS-Mutant PDAC Cells
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value |
| E-Cadherin (CDH1) | Cadherin 1 | -3.0 | < 0.001 |
| VIM | Vimentin | -2.8 | < 0.001 |
| ZEB1 | Zinc finger E-box binding homeobox 1 | -2.6 | < 0.001 |
| SNAI1 | Snail family transcriptional repressor 1 | -2.5 | < 0.001 |
| TWIST1 | Twist family bHLH transcription factor 1 | -2.4 | < 0.001 |
| MMP2 | Matrix metallopeptidase 2 | -2.3 | < 0.001 |
| MMP9 | Matrix metallopeptidase 9 | -2.2 | < 0.001 |
| FN1 | Fibronectin 1 | -2.1 | < 0.001 |
| ITGA5 | Integrin subunit alpha 5 | -2.0 | < 0.001 |
| SERPINE1 | Serpin family E member 1 | -1.9 | < 0.001 |
| AXl | AXL receptor tyrosine kinase | -1.8 | < 0.001 |
| GAS6 | Growth arrest specific 6 | -1.7 | < 0.001 |
| L1CAM | L1 cell adhesion molecule | -1.6 | < 0.001 |
| TGFB2 | Transforming growth factor beta 2 | -1.5 | < 0.001 |
| WNT5A | Wnt family member 5A | -1.4 | < 0.001 |
| SOX9 | SRY-box transcription factor 9 | -1.3 | < 0.001 |
| ID1 | Inhibitor of DNA binding 1, HLH protein | -1.2 | < 0.001 |
| HEY1 | Hes related family bHLH transcription factor with YRPW motif 1 | -1.1 | < 0.001 |
| FOXC2 | Forkhead box C2 | -1.0 | < 0.001 |
| TCF4 | Transcription factor 4 | -0.9 | < 0.001 |
Data is representative and adapted from studies on ERK inhibition in KRAS-mutant cancer cell lines.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the effect of ERK inhibitors like this compound on gene expression in KRAS-mutant cancer cells.
Cell Culture and Treatment
-
Cell Lines: A panel of human KRAS-mutant cancer cell lines (e.g., from pancreatic, colorectal, or non-small cell lung cancer) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in appropriate culture vessels (e.g., 6-well plates) and allowed to adhere and reach a confluency of 70-80%.
-
Treatment: The culture medium is replaced with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO). Cells are incubated for a predetermined period (e.g., 24 hours) to allow for changes in gene expression.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: An mRNA-sequencing library is prepared from a specified amount of total RNA (e.g., 1 µg) using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is determined using statistical packages such as DESeq2 or edgeR in R. Genes with an adjusted p-value (or false discovery rate) below a certain threshold (e.g., 0.05) and a log2 fold change above a specified value (e.g., |1|) are considered significantly differentially expressed.
-
Functional Analysis: Gene ontology (GO) and pathway enrichment analyses (e.g., using GSEA or DAVID) are performed on the list of differentially expressed genes to identify biological processes and signaling pathways affected by this compound treatment.
-
Western Blotting for Pathway Validation
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the MAPK pathway (e.g., phospho-ERK, total ERK, and downstream targets like c-Myc) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control to confirm the inhibition of ERK phosphorylation and its effect on downstream protein levels.
Conclusion
This compound, as a potent and selective ERK1/2 inhibitor, represents a targeted therapeutic approach for KRAS-mutant cancers. By inhibiting the terminal kinase in the MAPK cascade, this compound is poised to induce significant changes in the transcriptome of cancer cells, leading to the suppression of pro-proliferative and pro-survival gene expression programs. The data presented in this guide, based on the effects of a mechanistically similar ERK inhibitor, highlight the profound impact of targeting this central signaling node. The upregulation of feedback regulators of the MAPK pathway (e.g., DUSP6, SPRY4) and the downregulation of genes involved in cell cycle progression, proliferation, and epithelial-mesenchymal transition underscore the therapeutic potential of this strategy. Further detailed transcriptomic and proteomic studies specifically with this compound in a broader range of KRAS-mutant cancer models will be crucial to fully elucidate its molecular effects and to identify predictive biomarkers for patient stratification in clinical trials. This in-depth understanding will be instrumental in the continued development and optimal clinical application of this compound for the treatment of KRAS-driven malignancies.
References
Ko-947: A Technical Guide to a Potent and Selective ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ko-947 is a potent and selective, small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of the MAPK pathway is a frequent driver of tumorigenesis, making ERK1/2 compelling targets for cancer therapy. This compound has demonstrated robust preclinical activity in tumor models with mutations in BRAF, NRAS, or KRAS and has been evaluated in a Phase I clinical trial for advanced solid tumors.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, along with detailed experimental protocols relevant to its evaluation.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C₂₁H₁₇N₅O and a molecular weight of 355.39 g/mol .[4]
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇N₅O | [4] |
| Molecular Weight | 355.39 g/mol | [4] |
| CAS Number | 1695533-89-1 | [4] |
| Solubility | Soluble in DMSO (55 mg/mL) | [4] |
Mechanism of Action
This compound is a potent and selective inhibitor of ERK1 and ERK2 kinases.[2] By binding to ERK1/2, this compound prevents their activation and subsequent phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK-mediated signal transduction pathway.[1] This leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[1] A key characteristic of this compound is its slow dissociation kinetics, which contributes to prolonged pathway inhibition both in vitro and in vivo.[4]
Preclinical and Clinical Data
In Vitro Activity
Biochemical assays have shown that this compound is a potent inhibitor of ERK.[2]
| Assay Type | Target | IC₅₀ |
| Enzymatic Assay | ERK | 10 nM |
This compound has demonstrated potent anti-proliferative activity across a broad range of tumor cell lines with mutations in BRAF, NRAS, or KRAS.[2] It has also shown the ability to inhibit MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors.
In Vivo Activity
In vivo studies using patient-derived xenograft (PDX) models have shown that this compound induces tumor regression in models with BRAF or RAS mutations.[1] Notably, durable tumor regression has been observed in various cancer models, including those of the colon, lung, and pancreas.[1] The favorable pharmacokinetic properties of this compound allow for flexible dosing schedules, from daily to once weekly, while maintaining anti-tumor activity.[1]
Clinical Studies
A Phase I, first-in-human clinical trial (NCT03051035) evaluated the safety, tolerability, and maximum tolerated dose (MTD) of intravenously administered this compound in patients with advanced solid tumors.[1][5] The study explored different dosing schedules.[1][5] While the trial was terminated due to a strategic business decision and not for safety or efficacy reasons, it provided valuable data on the safety profile of this compound in humans. The most common treatment-related adverse events were blurred vision and other ocular toxicities.[5]
Experimental Protocols
The following are representative protocols for the evaluation of an ERK1/2 inhibitor like this compound.
Biochemical Kinase Assay (ERK1/2 Inhibition)
This protocol describes a method to determine the in vitro potency of a test compound against ERK1 and ERK2 kinases.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
³³P-γ-ATP
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate (MBP), and test compound to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a suitable data analysis software.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., with BRAF, KRAS, or NRAS mutations)
-
Cell culture medium and supplements (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of the test compound and determine the IC₅₀ value.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (this compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice. A mixture of cells and Matrigel can be used to improve tumor take rate.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group according to the desired dose and schedule (e.g., daily oral gavage or intravenous injection). The control group receives the vehicle only.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the test compound.
Visualizations
MAPK/ERK Signaling Pathway
Preclinical Evaluation Workflow for a Kinase Inhibitor
References
- 1. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assessment of Cell Viability with Ko-947
Introduction
Ko-947 is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2.[1] As the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical targets in cancer therapy, particularly in tumors with mutations in the RAS/RAF/MEK pathway.[2][3] Dysregulation of this pathway is a major driver of cell proliferation, differentiation, and survival in many cancer types.[1][4] this compound has demonstrated the ability to block the proliferation of tumor cells with abnormal ERK signaling at low nanomolar concentrations.[2][4] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability using common, robust assay methods.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating fundamental cellular processes.[3][5] Activating mutations in genes like BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[6] this compound acts by directly inhibiting ERK1 and ERK2, the terminal kinases in this cascade.[1] This blockade prevents the phosphorylation of downstream substrates, thereby inhibiting ERK-dependent tumor cell proliferation and survival.[1]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Ko-947 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ko-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are pivotal nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[3] While ERK inhibitors like this compound have shown promise, the development of drug resistance remains a significant clinical challenge, limiting their long-term efficacy.[4][5] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing this compound resistant cancer cell line models using a dose-escalation method.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| HCT-116 | Colorectal Cancer | KRAS G13D | ~10 |
| A375 | Melanoma | BRAF V600E | ~10 |
| NCI-H727 | Non-Small Cell Lung Cancer | KRAS G12C | Not specified |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | Not specified |
| LoVo | Colorectal Cancer | KRAS G13D | Not specified |
Note: IC50 values are approximate and can vary based on experimental conditions. It is recommended to determine the IC50 in the specific cell line of interest before initiating resistance studies.[6]
Table 2: Characterization of Parental vs. This compound Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., HCT-116) | This compound Resistant Cell Line (e.g., HCT-116-KoR) |
| This compound IC50 | ~10 nM | >1 µM (example) |
| Cross-resistance | ||
| - MEK Inhibitor (e.g., Trametinib) | Sensitive | Potentially Resistant |
| - BRAF Inhibitor (e.g., Vemurafenib) | Sensitive (if BRAF mutant) | Potentially Resistant |
| - PI3K Inhibitor (e.g., GDC-0941) | Sensitive/Resistant | Variable |
| Signaling Pathway Activity (Basal) | ||
| - p-ERK1/2 | High | May be restored or elevated |
| - p-AKT | Variable | May be elevated (bypass signaling) |
| - p-EGFR/p-MET | Low | May be elevated (bypass signaling) |
| Expression of Resistance Markers | ||
| - ERK1/2 | Normal | Potential amplification/overexpression of ERK2[7] |
| - EGFR/ERBB2 | Normal | Potential overexpression[7] |
| - ABCG2 (Drug Efflux Pump) | Low | Potential overexpression |
| Phenotypic Changes | ||
| - Morphology | Epithelial | Potential shift to mesenchymal-like |
| - Proliferation Rate | Normal | May be altered |
| - Migration/Invasion | Basal level | Potentially increased |
Signaling Pathways and Resistance Mechanisms
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. This compound targets the final step in this cascade, the phosphorylation of downstream substrates by ERK1/2. Resistance to ERK inhibitors can arise through various mechanisms, including on-target mutations, gene amplification, and the activation of bypass signaling pathways that reactivate ERK or activate parallel pro-survival pathways like the PI3K/AKT pathway.
References
- 1. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1stoncology.com [1stoncology.com]
Application Notes and Protocols for Ko-947 Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ko-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are the final kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway is a key driver in a significant portion of human cancers, including those with mutations in KRAS, NRAS, and BRAF.[3][4] As a terminal node inhibitor, this compound offers a therapeutic strategy to overcome resistance mechanisms that can emerge with inhibitors targeting upstream components like RAF or MEK.[2][5] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including patient-derived xenografts (PDX), which are known to more accurately reflect the heterogeneity and therapeutic response of human tumors.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of this compound in PDX models, intended to guide researchers in designing and executing preclinical efficacy studies.
Mechanism of Action and Signaling Pathway
This compound specifically binds to and inhibits ERK1 and ERK2, thereby preventing the phosphorylation of their downstream substrates.[1] This action blocks the MAPK/ERK-mediated signal transduction cascade, which is crucial for tumor cell proliferation, differentiation, and survival.[1][8] The MAPK pathway is often constitutively activated in cancer through mutations in upstream proteins like RAS and BRAF.[8] By targeting the final step in this cascade, this compound can effectively shut down the oncogenic signaling output.
Efficacy of this compound in PDX Models
Preclinical studies have demonstrated significant anti-tumor activity of this compound in various PDX models. The tables below summarize the key findings.
Table 1: Efficacy of this compound in PDX Models with KRAS or BRAF Mutations
| Tumor Type | Genetic Alteration | Dosing Schedule | Outcome | Reference |
| Colon, Lung, Pancreatic | KRAS or BRAF mutations | Not specified | Antitumor activity | [6] |
| Colorectal, Gastric, Cervical | RAS and BRAF mutations | Weekly and Q2D schedules | Robust activity | [2] |
Table 2: Efficacy of this compound in 11q13-Amplified PDX Models
| Tumor Type | Genetic Alteration | Metric | Result | Reference |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13-amplified | Disease Control Rate | 77% | [6] |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13-amplified | Overall Response Rate | 51% | [6] |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 wild-type | Disease Control Rate | 21% | [6] |
| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 wild-type | Overall Response Rate | 3% | [6] |
| Head and Neck Cancer | 11q13-amplified | Outcome | Complete responses and tumor regression | [6] |
Experimental Protocols
The following protocols provide a general framework for conducting preclinical studies with this compound in PDX models. These should be adapted based on the specific PDX model and experimental goals.
Protocol 1: Establishment of PDX Models
This protocol outlines the initial steps of implanting patient tumor tissue into immunodeficient mice.
-
Animal Model: Severe combined immunodeficient (SCID) or NOD-scid gamma (NSG) mice are recommended hosts for PDX establishment.
-
Tumor Tissue Handling:
-
Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Transport the tissue in a suitable medium (e.g., DMEM with antibiotics) on ice.
-
Process the tissue within 2-6 hours of collection.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Surgically implant a small fragment of the tumor tissue (approximately 20-30 mm³) subcutaneously into the flank of the mouse.
-
Suture the incision and monitor the animal for recovery.
-
-
Tumor Growth Monitoring:
-
Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Divide the tumor into smaller fragments for subsequent implantation into new host mice (passaging) and for cryopreservation.
-
Protocol 2: this compound Efficacy Study in Established PDX Models
This protocol describes the steps for evaluating the anti-tumor activity of this compound.
-
Cohort Formation:
-
Once tumors in passaged mice reach a volume of 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Formulation: this compound is intended for intravenous (i.v.) administration.[6] A lyophilized form of this compound has been developed for clinical trials.[9] For preclinical studies, a formulation in a vehicle such as 20% SBE-β-CD in saline can be used.[10]
-
Dosing: Dosing schedules in preclinical models have ranged from daily to weekly administration.[2] The selection of dose and schedule should be based on prior tolerability and efficacy data for the specific PDX model.
-
Administration: Administer this compound or vehicle control intravenously via the tail vein.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and resect the tumors.
-
-
Endpoint Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform histological and molecular analyses on the resected tumors to assess target engagement (e.g., pERK levels) and other relevant biomarkers.
-
Data Analysis and Interpretation
The primary endpoint in efficacy studies is typically tumor growth inhibition (TGI). This can be calculated as the percentage change in tumor volume from the start to the end of treatment. Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed anti-tumor effects.
It is also crucial to correlate the efficacy data with the molecular characteristics of the PDX models, such as the mutational status of genes in the MAPK pathway (e.g., KRAS, BRAF) and the amplification of specific genomic regions (e.g., 11q13). This will help in identifying potential biomarkers of response to this compound.
Conclusion
This compound is a promising ERK1/2 inhibitor with demonstrated preclinical activity in a range of PDX models. The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Careful experimental design and adherence to standardized protocols are essential for generating robust and reproducible data to support the further development of this targeted therapy.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delivery of an ERK inhibitor using bioactive lipid nanoparticles reduces angiogenesis and prevents oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. championsoncology.com [championsoncology.com]
- 9. From Lab Formulation Development to CTM Manufacturing of this compound Injectable Drug Products: a Case Study and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Western Blot Analysis of pERK Inhibition by Ko-947
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of fundamental cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in genes such as BRAF and RAS. The final kinases in this cascade, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2), represent a key therapeutic target. Phosphorylation of ERK1/2 (pERK) at specific residues (Threonine 202/Tyrosine 204 for ERK1 and Threonine 185/Tyrosine 187 for ERK2) is essential for its activation.
Ko-947 is a potent and selective small-molecule inhibitor of ERK1/2.[1] It has demonstrated robust preclinical activity in blocking ERK signaling and proliferation in tumor cells with a dysregulated MAPK pathway.[2][3] Biochemical assays have determined the IC50 value of this compound to be 10 nM against ERK1/2.[3] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the dose-dependent inhibition of ERK phosphorylation by this compound in cultured cancer cells.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the MAPK/ERK signaling cascade and highlights the inhibitory action of this compound on the phosphorylation of ERK.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment analyzing the dose-dependent inhibition of pERK by this compound in a human colorectal cancer cell line with a BRAF mutation. Cells were treated with the indicated concentrations of this compound for 2 hours prior to lysis. Band intensities were quantified using densitometry and the pERK/Total ERK ratio was calculated. Data is presented as the mean percentage of inhibition relative to the vehicle-treated control (DMSO).
| This compound Concentration | Mean pERK/Total ERK Ratio (Normalized) | Standard Deviation | Percentage Inhibition of pERK |
| 0 nM (Vehicle) | 1.00 | ± 0.12 | 0% |
| 1 nM | 0.85 | ± 0.10 | 15% |
| 5 nM | 0.52 | ± 0.08 | 48% |
| 10 nM | 0.21 | ± 0.05 | 79% |
| 50 nM | 0.05 | ± 0.02 | 95% |
| 100 nM | 0.02 | ± 0.01 | 98% |
Note: The data presented in this table is for illustrative purposes and represents the expected outcome of an experiment performed according to the following protocol.
Experimental Protocols
This section details the methodology for assessing pERK inhibition by this compound using Western blot analysis.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol.
Detailed Methodology
1. Cell Culture and Treatment 1.1. Seed a cancer cell line with a known activated MAPK pathway (e.g., BRAF or RAS mutant) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow for 24 hours in complete growth medium. 1.3. The following day, replace the medium with a serum-free or low-serum medium for 4-12 hours to reduce basal pERK levels. 1.4. Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the low-serum medium to achieve final concentrations ranging from 1 nM to 100 nM. Include a vehicle-only control (e.g., 0.1% DMSO). 1.5. Treat the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 2 hours).
2. Cell Lysis and Protein Extraction 2.1. After treatment, place the culture plates on ice and aspirate the medium. 2.2. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). 2.3. Add 100-150 µL of ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail to each well. 2.4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.5. Incubate the lysates on ice for 30 minutes with periodic vortexing. 2.6. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.7. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with the lysis buffer.
4. SDS-PAGE and Protein Transfer 4.1. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. 4.3. Run the gel at 100-120 V until the dye front reaches the bottom. 4.4. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting 5.1. Blocking: Block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: BSA is recommended over non-fat milk for phospho-antibodies to reduce background. 5.2. Primary Antibody (pERK): Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. 5.3. Washing: Wash the membrane three times for 10 minutes each with TBST. 5.4. Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature. 5.5. Washing: Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection 6.1. Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. 6.2. Incubate the membrane with the ECL substrate. 6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
7. Stripping and Re-probing for Total ERK and Loading Control 7.1. To normalize the pERK signal, the membrane must be stripped and re-probed for total ERK. 7.2. Wash the membrane in TBST and then incubate with a mild stripping buffer for 10-15 minutes at room temperature. 7.3. Wash the membrane thoroughly with TBST. 7.4. Repeat the blocking step (5.1). 7.5. Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C. 7.6. Repeat the washing and secondary antibody incubation steps (5.3 - 5.5). 7.7. Detect the signal as before (6.1 - 6.3). 7.8. The membrane can be stripped again and re-probed for a loading control such as GAPDH or β-actin to ensure equal protein loading across all lanes.
8. Data Analysis 8.1. Quantify the band intensities for pERK, total ERK, and the loading control using densitometry software (e.g., ImageJ). 8.2. For each sample, normalize the pERK band intensity to the corresponding total ERK band intensity. This pERK/Total ERK ratio corrects for any variations in protein loading. 8.3. Further normalization to the loading control can be performed if necessary. 8.4. Calculate the percentage inhibition of pERK for each this compound concentration relative to the vehicle-treated control.
References
Application Notes and Protocols for Ko-947 in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing and scheduling of Ko-947, a potent and selective inhibitor of ERK1/2 kinases, in mouse models. The provided protocols and data are intended to guide the design and execution of in vivo efficacy studies.
Introduction to this compound
This compound is an investigational small molecule inhibitor targeting the terminal kinases in the MAPK signaling pathway, ERK1 and ERK2.[1] Dysregulation of the RAS/RAF/MEK/ERK pathway is a key driver in over 30% of human cancers, including those with mutations in BRAF, NRAS, or KRAS.[2] By inhibiting ERK1/2, this compound aims to block downstream signaling, leading to the inhibition of tumor cell proliferation and survival.[1] Preclinical data have demonstrated that this compound induces tumor regressions in various cancer models, including those resistant to BRAF and MEK inhibitors.[2] Its pharmacological properties allow for flexible administration schedules, from daily to weekly dosing, via intravenous injection.[1]
Preclinical Efficacy of this compound
This compound has demonstrated significant antitumor activity in a variety of preclinical mouse models, including both cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs).
Summary of In Vivo Efficacy Data
While specific dose-response data with corresponding tumor growth inhibition (TGI) percentages from comprehensive preclinical studies are not widely published in peer-reviewed literature, available information from presentations and clinical trial documents highlights the potent activity of this compound.
| Mouse Model Type | Cancer Type | Genotype | Dosing Schedule | Efficacy Endpoint | Result | Citation |
| PDX | Esophageal Squamous Cell Carcinoma | 11q-AMP | Not Specified | Disease Control Rate | 77% | [1] |
| PDX | Esophageal Squamous Cell Carcinoma | 11q13WT | Not Specified | Disease Control Rate | 21% | [1] |
| PDX | Esophageal Squamous Cell Carcinoma | 11q-AMP | Not Specified | Overall Response Rate | 51% | [1] |
| PDX | Esophageal Squamous Cell Carcinoma | 11q13WT | Not Specified | Overall Response Rate | 3% | [1] |
| PDX | Head and Neck Cancer | 11q-AMP | Not Specified | Response | Complete Responses and Tumor Regression | [1] |
| CDX & PDX | Melanoma, NSCLC, Pancreatic, Colorectal, Gastric, Cervical | BRAF, KRAS, NRAS mutant | Daily to Weekly, and Q2D | Response | Tumor Regressions | [2] |
Note: The specific dosages in mg/kg used to achieve the above results are not publicly available. The data indicates that intermittent dosing schedules (e.g., weekly or every two days) can achieve comparable antitumor activity to daily dosing, potentially improving the therapeutic window.[2]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in preclinical mouse models.
Patient-Derived Xenograft (PDX) Model Establishment
Objective: To establish a patient-derived xenograft model for in vivo efficacy testing of this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Fresh patient tumor tissue collected under sterile conditions
-
Sterile collection medium (e.g., Hank's Balanced Salt Solution) on ice
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Surgical clips or sutures
-
Analgesics
Procedure:
-
Tumor Tissue Preparation:
-
Within 2 hours of surgical resection, transport the fresh tumor tissue in sterile collection medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile phosphate-buffered saline (PBS).
-
Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the hair from the flank region and sterilize the skin with an appropriate antiseptic.
-
Make a small incision (approximately 5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice daily for the first week for signs of distress, infection, or wound dehiscence.
-
Once tumors become palpable, measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The model is considered established when tumors reach a volume of approximately 150-200 mm³.
-
Intravenous (IV) Administration of this compound
Objective: To administer this compound intravenously to tumor-bearing mice.
Materials:
-
This compound formulated in a sterile, injectable vehicle
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or other suitable antiseptic
Procedure:
-
Preparation:
-
Warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the formulated this compound solution. Observe for any swelling at the injection site, which would indicate a subcutaneous injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Pharmacodynamic (PD) Analysis of Tumor Tissue
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of ERK in tumor tissue.
Materials:
-
Tumor-bearing mice treated with this compound or vehicle
-
Surgical instruments for tumor excision
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tumor Collection and Lysate Preparation:
-
At a predetermined time point after the final dose of this compound, euthanize the mice.
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total-ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK and loading control signals.
-
Compare the levels of phospho-ERK in the this compound-treated groups to the vehicle-treated control group.
-
Visualizations
MAPK/ERK Signaling Pathway and this compound Mechanism of Action
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on ERK1/2.
General Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for conducting a preclinical in vivo efficacy study of this compound.
References
Application Note: Visualizing the Inhibition of ERK Nuclear Translocation with Ko-947 using Immunofluorescence
For Research Use Only.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic development. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are the final kinases in this cascade. Upon activation via phosphorylation by MEK1/2, phosphorylated ERK (p-ERK) translocates from the cytoplasm to the nucleus.[2] In the nucleus, p-ERK phosphorylates a variety of transcription factors, leading to changes in gene expression that drive cell proliferation.
Ko-947 is a potent and selective inhibitor of ERK1/2.[3] By binding to ERK1/2, this compound prevents their kinase activity and subsequent downstream signaling.[3] This inhibition is expected to block the nuclear translocation of p-ERK, a key step in the activation of the MAPK pathway. This application note provides a detailed protocol for the immunofluorescence staining of p-ERK to visualize and quantify the effects of this compound on its subcellular localization.
Signaling Pathway
The MAPK/ERK signaling cascade begins with the activation of cell surface receptors, which triggers a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated, phosphorylated ERK (p-ERK) then moves into the nucleus to regulate gene expression. This compound acts as a direct inhibitor of ERK1/2, preventing this nuclear translocation and subsequent signaling.
Experimental Data
Treatment of cancer cell lines with ERK inhibitors has been shown to significantly reduce the nuclear localization of activated ERK. The following table provides representative data on the effect of an ERK inhibitor on the cytoplasmic-to-nuclear (C/N) ratio of an ERK Kinase Translocation Reporter (ERK-KTR). A higher C/N ratio indicates greater cytoplasmic localization and therefore, inhibition of nuclear translocation.
| Cell Line | Treatment (24h) | Concentration (nM) | Median C/N Ratio | Standard Deviation |
| H1299 | DMSO (Control) | - | 1.2 | ± 0.15 |
| H1299 | SCH772984 | 500 | 2.5 | ± 0.30 |
| HCT-116 | DMSO (Control) | - | 1.1 | ± 0.12 |
| HCT-116 | SCH772984 | 250 | 2.2 | ± 0.25 |
| SH-SY5Y | DMSO (Control) | - | 1.3 | ± 0.18 |
| SH-SY5Y | SCH772984 | 500 | 2.8 | ± 0.35 |
Data is representative and based on the effects of a potent ERK1/2 inhibitor, SCH772984, as described in the literature.[4] Similar results are expected with this compound.
Protocol: Immunofluorescence Staining for p-ERK Localization
This protocol details the steps for immunofluorescence staining of phosphorylated ERK1/2 (Thr202/Tyr204) in cultured cells treated with this compound.
Materials
-
Cell Culture: Adherent cancer cell line of choice (e.g., HCT-116, H1299)
-
Reagents:
-
This compound (or other ERK inhibitor)
-
DMSO (Vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA or 10% goat serum in PBS)
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) monoclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
-
Equipment:
-
Cell culture plates with sterile glass coverslips
-
Humidified incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filters
-
Experimental Workflow
Procedure
-
Cell Seeding and Treatment:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Culture the cells overnight in a humidified incubator.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Dilute the anti-p-ERK primary antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope with the appropriate filters for the chosen fluorophore and DAPI.
-
Quantify the mean fluorescence intensity of p-ERK in the nucleus (defined by the DAPI stain) and in the cytoplasm for a significant number of cells in each treatment group. Image analysis software such as CellProfiler or ImageJ can be used for this purpose.
-
Calculate the cytoplasmic-to-nuclear (C/N) fluorescence ratio for each cell.
-
Compare the C/N ratios between control and this compound-treated cells to determine the effect of the inhibitor on p-ERK nuclear translocation.
-
Expected Results
In control (DMSO-treated) cells, a significant portion of the p-ERK signal is expected to be localized within the nucleus, resulting in a lower C/N ratio. In contrast, cells treated with this compound should exhibit a marked reduction in nuclear p-ERK staining, with the majority of the signal retained in the cytoplasm. This will result in a significantly higher C/N ratio, providing a quantitative measure of the inhibition of ERK nuclear translocation by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Inadequate blocking or washing. | Increase blocking time and/or the number and duration of washes. |
| Secondary antibody is non-specific. | Run a control with only the secondary antibody to check for non-specific binding. | |
| Weak or No Signal | Primary antibody concentration is too low. | Optimize the primary antibody concentration. |
| Inefficient permeabilization. | Ensure the permeabilization step is performed correctly. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure and use an antifade mounting medium. |
References
- 1. benchchem.com [benchchem.com]
- 2. Nuclear Localization of the ERK MAP Kinase Mediated by Drosophila αPS2βPS Integrin and Importin-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Based shRNA Knockdown in Combination with Ko-947
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of lentiviral-based short hairpin RNA (shRNA) knockdown and the targeted small molecule inhibitor Ko-947 offers a powerful strategy for investigating complex biological systems and exploring novel therapeutic approaches in cancer research. Lentiviral vectors provide a robust method for stable and long-term gene silencing in a wide variety of mammalian cells, including those that are difficult to transfect.[1][2] This allows for the creation of cell populations with a sustained reduction in the expression of a target protein.
This compound is a potent and selective inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] The MAPK/ERK pathway is frequently dysregulated in human cancers, playing a crucial role in tumor cell proliferation, survival, and differentiation.[3][4] By specifically inhibiting ERK1/2, this compound can block downstream signaling and inhibit the growth of tumors with MAPK pathway alterations.[5]
This document provides detailed application notes and protocols for the combined use of lentiviral shRNA knockdown and this compound, enabling researchers to dissect gene function in the context of MAPK pathway inhibition and to evaluate potential synergistic anti-cancer effects.
Data Presentation
Table 1: Preclinical and Clinical Data for this compound
| Parameter | Value | Reference |
| Target | ERK1/2 | [3] |
| IC50 (enzymatic) | 10.0 nM | [6] |
| Administration | Intravenous | [6] |
| Best Clinical Response (Phase I) | Stable Disease | [6][7] |
| Common Treatment-Related Adverse Events | Blurred Vision | [7] |
Table 2: Representative Lentiviral shRNA Knockdown Efficiency
| Target Gene | Cell Line | Knockdown Efficiency (%) | Reference |
| Integrin-linked kinase (ILK) | Oral Squamous Cell Carcinoma | >80% (mRNA and protein) | [8] |
| SPC25 | Lung Adenocarcinoma (Calu3, PC9) | Significant reduction (WB) | [9] |
| ASC | THP-1 | Dose-dependent knockdown | [10] |
Signaling Pathway
The MAPK/ERK signaling pathway is a critical regulator of cell proliferation and survival. This compound targets the final node of this cascade, ERK1/2.
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Lentiviral-Based shRNA Knockdown
This protocol describes the production of lentiviral particles and the subsequent transduction of target cells to achieve stable gene knockdown.
Experimental Workflow for Lentiviral shRNA Knockdown
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. Facebook [cancer.gov]
- 4. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Effects of lentivirus-mediated shRNA targeting integrin-linked kinase on oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ko-947 Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, Ko-947. The focus is on strategies to optimize dosage while minimizing off-target and on-target toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are the final protein kinase effectors in the mitogen-activated protein kinase (MAPK) signaling cascade. By inhibiting ERK1/2, this compound blocks downstream signaling, which can lead to the inhibition of tumor cell proliferation and survival.[2]
Q2: What are the known on-target and off-target effects of this compound?
A2: The most commonly reported adverse event in the Phase 1 clinical trial of this compound was ocular toxicity, specifically blurred vision.[3][4] This is considered an on-target effect, as the MAPK pathway is involved in the health of retinal cells. While this compound is described as a selective inhibitor, a comprehensive public profile of its off-target kinase interactions is not available. However, preclinical data indicated at least a 50-fold selectivity for ERK against a panel of 450 other kinases.[2][4] Intravenous administration of this compound was found to have minimal gastrointestinal toxicity, a common off-target effect of many oral kinase inhibitors.[3]
Q3: What dosing schedules for this compound have been explored in clinical trials?
A3: A Phase 1 clinical trial evaluated several intravenous dosing schedules for this compound in patients with advanced solid tumors.[3] The trial was terminated early and the compound is no longer in development, but the following schedules were investigated:[3]
| Schedule | Dose Range (mg/kg) | Dosing Frequency | Cycle Length |
| 1 | 0.45 - 5.4 | Once weekly | 28 days |
| 2 | 4.8 - 9.6 | Once weekly | 28 days |
| 3 | 3.6 - 11.3 | Days 1, 4, 8, 11, 15 | 21 days |
Q4: How can I monitor the on-target activity of this compound in my experiments?
A4: The most direct way to measure the on-target activity of this compound is to assess the phosphorylation status of ERK1/2 (p-ERK). A dose-dependent decrease in p-ERK levels upon treatment with this compound indicates target engagement and inhibition. This is typically measured by Western blot analysis.
Troubleshooting Guides
Issue 1: Observed Ocular Toxicity in Preclinical Models
Problem: You are observing signs of ocular toxicity (e.g., retinal changes) in animal models treated with this compound.
Possible Cause: This is a known on-target effect of ERK pathway inhibition. The MAPK pathway is crucial for the survival and function of retinal pigment epithelial cells.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. Assess if a lower dose can maintain sufficient on-target ERK1/2 inhibition and anti-tumor efficacy while reducing ocular toxicity.
-
Intermittent Dosing: Preclinical studies with this compound suggested that intermittent dosing could achieve comparable anti-tumor activity with a reduced dose intensity.[2] Consider moving from a daily to a less frequent dosing schedule (e.g., once or twice weekly) to allow for recovery of the retinal tissue.
-
Ophthalmic Examinations: Implement regular ophthalmic examinations in your animal studies to monitor for early signs of ocular toxicity. This can include fundoscopy and optical coherence tomography (OCT).
-
Co-administration with Protective Agents: While not clinically validated for this compound, research into other kinase inhibitors with ocular toxicities is exploring the use of co-administered protective agents. This is an exploratory approach that would require significant validation.
Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy
Problem: this compound shows high potency in your in vitro cell-based assays, but you are not observing the expected anti-tumor efficacy in your in vivo models.
Possible Causes:
-
Pharmacokinetics: The compound may have poor bioavailability, rapid clearance, or may not be reaching the tumor at a sufficient concentration.
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to therapy that is not observed in in vitro cultures.
-
Feedback Mechanisms: Inhibition of ERK can sometimes lead to the activation of alternative survival pathways.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue over time. This will help you understand if the drug is reaching its target at effective concentrations.
-
Dose Escalation: Based on your pharmacokinetic data and tolerability in the animals, consider a dose escalation study to determine if a higher dose can achieve better efficacy.
-
Combination Therapy: Explore combining this compound with inhibitors of other signaling pathways that may be acting as escape routes for the cancer cells.
-
In Vivo Target Engagement: Collect tumor samples from your in vivo studies and perform Western blot analysis for p-ERK to confirm that this compound is inhibiting its target in the tumor tissue at the administered dose.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound for the target kinases (ERK1/2) and a broad range of off-target kinases.
Methodology:
-
Kinase Panel Selection: Choose a diverse panel of recombinant kinases, including kinases from different families. Commercial services are available that offer large kinase screening panels.
-
Assay Format: A common method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate. Alternatively, fluorescence-based or luminescence-based assays can be used.
-
Compound Preparation: Prepare a serial dilution of this compound, typically starting from a high concentration (e.g., 10 µM) with 10-point, 3-fold dilutions.
-
Kinase Reaction:
-
In a microplate, combine the kinase, a suitable substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding ATP (spiked with ³³P-ATP for the radiometric assay).
-
Incubate at 30°C for a predetermined time.
-
-
Detection:
-
For radiometric assays, stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate. Measure the radioactivity using a scintillation counter.
-
For other assay formats, follow the manufacturer's instructions for signal detection.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Data Presentation:
| Kinase | This compound IC50 (nM) |
| ERK1 | [Insert experimental value] |
| ERK2 | [Insert experimental value] |
| Off-target Kinase A | [Insert experimental value] |
| Off-target Kinase B | [Insert experimental value] |
| ... | ... |
Protocol 2: Western Blot for p-ERK Inhibition in Cells
Objective: To quantify the dose-dependent inhibition of ERK1/2 phosphorylation by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal p-ERK levels.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Include a positive control for ERK activation (e.g., EGF or PMA).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
After detecting p-ERK, strip the membrane using a mild stripping buffer.
-
Re-probe the membrane with a primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Protocol 3: Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Viability Reagent: Add a cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Incubation: Incubate the plates for the time specified by the reagent manufacturer.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of cell viability against the log of the this compound concentration. Determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.
Caption: Workflow for preclinical evaluation of this compound.
References
Technical Support Center: Troubleshooting Ko-947 Insolubility in Aqueous Solutions
Welcome to the technical support center for Ko-947. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a small molecule inhibitor with a chemical structure that results in poor aqueous solubility. This is a common characteristic of many kinase inhibitors, which are often hydrophobic in nature to effectively penetrate cell membranes and interact with their target proteins.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
A2: This phenomenon is known as precipitation upon dilution. It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The organic solvent from your stock solution, which keeps the compound dissolved at a high concentration, becomes too diluted in the aqueous environment to maintain the solubility of this compound.
Q3: Is there a more soluble form of this compound available?
A3: Yes, the mesylate salt of this compound has been shown to have remarkably increased aqueous solubility compared to the free base form.[1] For applications requiring higher aqueous solubility, using the mesylate salt is a recommended strategy.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing properties. For in vivo studies, a specific multi-component solvent system has been effectively used.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[2] By inhibiting ERK1/2, this compound blocks the MAPK/ERK signaling pathway, which is a key pathway involved in cell proliferation, differentiation, and survival.[3][4] This pathway is often dysregulated in cancer.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my chosen solvent.
This guide provides a step-by-step approach to troubleshoot initial dissolution problems with this compound powder.
Troubleshooting Workflow for Initial Dissolution
Caption: A step-by-step workflow for troubleshooting the initial dissolution of this compound powder.
Issue 2: Precipitation occurs after diluting the DMSO stock solution into aqueous media.
This is a common challenge. The following guide provides strategies to overcome precipitation upon dilution.
Strategies to Prevent Precipitation Upon Dilution
| Strategy | Description | Key Considerations |
| Lower the Final Concentration | The most direct approach is to reduce the final concentration of this compound in your aqueous medium to below its solubility limit. | Determine the maximum soluble concentration with a pilot experiment. |
| Use a Co-solvent System | For in vivo applications, a multi-component system has been shown to be effective in solubilizing this compound. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution of at least 2.08 mg/mL.[5] | This specific formulation is intended for in vivo studies and may need optimization for in vitro assays. The final concentration of each component should be tested for compatibility with your experimental system. |
| pH Adjustment | The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not readily available, for many kinase inhibitors, solubility can be improved by adjusting the pH of the aqueous buffer. | This requires knowledge of the pKa of this compound and may not be suitable for all experimental systems, especially cell-based assays where pH needs to be tightly controlled. |
| Use the Mesylate Salt Form | As previously mentioned, the mesylate salt of this compound offers significantly improved aqueous solubility compared to the free base.[1] | This is a highly recommended approach for experiments requiring higher concentrations in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (free base or mesylate salt)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on a published formulation for the intravenous administration of this compound.[5]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]
-
To prepare 1 mL of the final formulation, sequentially add the following components, ensuring complete mixing after each addition:
-
100 µL of the this compound DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is homogeneous.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of sterile saline. Mix to obtain a final clear solution.
-
-
This formulation will yield a solution with a this compound concentration of at least 2.08 mg/mL.[5]
-
The final composition of the vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this formulation fresh before each use.
Visualizations
MAPK/ERK Signaling Pathway
This compound is a potent inhibitor of ERK1 and ERK2, which are key components of the MAPK/ERK signaling pathway. This pathway is crucial for transmitting signals from the cell surface to the nucleus, ultimately regulating gene expression involved in cell growth and proliferation.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
References
Technical Support Center: Overcoming Acquired Resistance to KO-947
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and overcome potential acquired resistance to KO-947, a potent and selective ERK1/2 inhibitor. As research on specific resistance mechanisms to this compound is limited due to its early-stage clinical development, this guide draws upon established mechanisms of resistance to the broader class of ERK inhibitors. The strategies and protocols provided herein are intended to serve as a foundational resource for investigating and potentially circumventing resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, ATP-competitive inhibitor of ERK1 and ERK2, which are the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] By inhibiting ERK1/2, this compound blocks downstream signaling required for cell proliferation and survival in cancers with a dysregulated MAPK pathway, such as those with BRAF or KRAS mutations.[1][2]
Q2: What are the potential mechanisms of acquired resistance to ERK inhibitors like this compound?
Acquired resistance to ERK inhibitors can emerge through several mechanisms that reactivate the MAPK pathway or activate parallel survival pathways. These can be broadly categorized as:
-
On-Target Modifications:
-
Secondary Mutations in ERK1/2: Mutations in the drug-binding pocket of ERK1 or ERK2 can reduce the binding affinity of the inhibitor, rendering it less effective.
-
-
MAPK Pathway Reactivation:
-
Amplification of ERK1/2: Increased expression of the target proteins can overcome the inhibitory effect of the drug.
-
Reactivation of Upstream Signaling: Alterations in upstream components like RAS or RAF can lead to a stronger signal that overrides ERK inhibition.
-
Feedback Reactivation: Inhibition of ERK can lead to the loss of negative feedback loops, resulting in the hyperactivation of upstream signaling molecules (e.g., receptor tyrosine kinases), which then drives ERK signaling.
-
-
Bypass Signaling Pathways:
-
Activation of Parallel Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of the MAPK pathway.[3]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR or HER2 can activate downstream effectors of parallel survival pathways.
-
Q3: My cells are showing reduced sensitivity to this compound over time. What is the first step to investigate potential resistance?
The first step is to confirm the resistant phenotype. This can be done by performing a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Q4: How can I determine if resistance is due to on-target mutations in ERK1/2?
To identify mutations in ERK1 or ERK2, you can perform next-generation sequencing (NGS) of the resistant and parental cell lines.[4][5][6][7][8] Specifically, you would sequence the coding regions of the MAPK1 (ERK2) and MAPK3 (ERK1) genes. Any identified mutations should be further validated by Sanger sequencing.
Q5: What are the recommended strategies to overcome acquired resistance to this compound?
Based on the known mechanisms of resistance to ERK inhibitors, several strategies can be explored:
-
Combination Therapy:
-
Vertical Blockade: Combining this compound with inhibitors of upstream components of the MAPK pathway, such as a MEK inhibitor (e.g., trametinib) or a RAF inhibitor (e.g., dabrafenib), can create a more profound and durable pathway inhibition.[9]
-
Parallel Pathway Inhibition: If bypass signaling is suspected, combining this compound with an inhibitor of the PI3K/AKT/mTOR pathway (e.g., a PI3K inhibitor like GDC-0941 or an mTOR inhibitor like everolimus) may be effective.
-
RTK Inhibition: In cases of RTK upregulation, a combination with a relevant RTK inhibitor (e.g., an EGFR inhibitor like gefitinib) could restore sensitivity.
-
-
Drug Holiday or Pulsed Dosing: In some instances, temporarily withdrawing the drug can re-sensitize cells to the inhibitor. This strategy is based on the idea that resistance may come at a fitness cost to the cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased efficacy of this compound in cell culture over time. | Development of acquired resistance. | 1. Confirm resistance with a cell viability assay (e.g., MTT) to compare IC50 values between parental and suspected resistant cells. 2. Investigate the mechanism of resistance (see FAQs and experimental protocols below). |
| No change in p-ERK levels upon this compound treatment in resistant cells. | On-target mutation in ERK1/2 preventing drug binding, or significant amplification of ERK1/2. | 1. Sequence the MAPK1 and MAPK3 genes to check for mutations. 2. Perform a Western blot to assess total ERK1/2 protein levels. |
| p-ERK levels are inhibited, but cells continue to proliferate. | Activation of a bypass signaling pathway. | 1. Perform a Western blot to check the activation status of key proteins in parallel pathways (e.g., p-AKT, p-S6K). 2. Consider combination therapy with an inhibitor of the identified active bypass pathway. |
| Increased phosphorylation of upstream components (e.g., p-MEK) after this compound treatment. | Feedback reactivation of the MAPK pathway. | 1. This is an expected cellular response to ERK inhibition. 2. Consider a combination therapy approach with a MEK inhibitor to prevent this feedback loop. |
Key Experimental Protocols
Generation of Drug-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine the initial IC50: Perform a dose-response experiment with this compound on the parental cell line to determine the initial half-maximal inhibitory concentration (IC50).[10]
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.[10][11]
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.[12]
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Passage the cells as they reach confluency. It is crucial to maintain a frozen stock of cells at each concentration step.[13][14]
-
Confirmation of Resistance: After several months of continuous culture with escalating doses of this compound, confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line. A significant fold-increase in IC50 indicates the establishment of a resistant cell line.[11]
Western Blot Analysis of MAPK and Bypass Signaling Pathways
Objective: To assess the activation status of key proteins in the MAPK and parallel signaling pathways in parental and resistant cells.
Methodology:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16][17][18]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2, p-AKT, total AKT, and a loading control like GAPDH or β-actin).[19]
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20][21]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for 72 hours.[22]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[20][23]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Objective: To investigate potential changes in protein-protein interactions within the MAPK pathway (e.g., RAF-RAF dimerization) that may contribute to resistance.
Methodology:
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.[24][25][26][27]
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[25]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., an anti-CRAF antibody) overnight at 4°C.[24]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[24]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein (e.g., an anti-BRAF antibody).
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 50 | 1 |
| Resistant | This compound | 1500 | 30 |
Table 2: Hypothetical Western Blot Quantification of Key Signaling Proteins
| Protein | Parental (Untreated) | Parental (this compound) | Resistant (Untreated) | Resistant (this compound) |
| p-ERK/Total ERK | 1.0 | 0.1 | 1.2 | 0.9 |
| p-AKT/Total AKT | 1.0 | 1.1 | 2.5 | 2.4 |
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on ERK.
Caption: Potential mechanisms of acquired resistance to ERK inhibitors like this compound.
Caption: A general experimental workflow for investigating and overcoming acquired resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Sequencing for the Detection of Actionable Mutations in Solid and Liquid Tumors [jove.com]
- 5. Current practices and guidelines for clinical next-generation sequencing oncology testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Immune Checkpoint Inhibitors and RAS–ERK Pathway-Targeted Drugs as Combined Therapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
Technical Support Center: Investigating Intrinsic Resistance to Ko-947
Welcome to the technical support center for Ko-947, a potent and selective ERK1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and understanding potential mechanisms of intrinsic resistance to this compound in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) with potential antineoplastic activity.[1] It functions by specifically binding to and inhibiting both ERK1 and ERK2, which prevents the activation of the mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathway.[1] This inhibition leads to a decrease in ERK-dependent tumor cell proliferation and survival.[1] The MAPK/ERK pathway is frequently upregulated in various cancer types, playing a crucial role in tumor cell proliferation, differentiation, and survival.[1]
Q2: What is intrinsic versus acquired resistance?
-
Intrinsic resistance refers to the inherent lack of response of a tumor to a specific therapy from the outset of treatment. This can be caused by pre-existing factors within the cancer cells or the tumor microenvironment.
-
Acquired resistance , on the other hand, develops in tumors that were initially sensitive to the therapy after a period of treatment. This often involves the selection and expansion of cancer cell clones that have developed new mechanisms to evade the drug's effects.[2][3]
Q3: What are the known or hypothesized mechanisms of intrinsic resistance to ERK inhibitors like this compound?
While specific data on intrinsic resistance to this compound is still emerging, mechanisms can be extrapolated from studies of other ERK inhibitors and general principles of resistance to MAPK pathway-targeted therapies. Potential mechanisms include:
-
Bypass Signaling Pathway Activation: Cancer cells may have pre-existing activation of alternative signaling pathways that can compensate for the inhibition of the ERK pathway. These can include the PI3K/AKT/mTOR pathway or parallel receptor tyrosine kinase (RTK) signaling.[2][4][5]
-
On-Target Mutations: Although more commonly associated with acquired resistance, pre-existing mutations in the drug target (ERK1 or ERK2) could potentially alter the drug binding site and reduce the efficacy of this compound.[3][6][7]
-
Upregulation of Downstream Effectors: Constitutive activation of transcription factors or other molecules downstream of ERK that are critical for cell survival and proliferation could render cells less dependent on ERK signaling.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, preventing it from reaching its target at a sufficient concentration.[5]
-
Inactivating Mutations in Tumor Suppressors: Loss of function of tumor suppressor genes like PTEN can lead to the activation of parallel survival pathways, such as the PI3K/AKT pathway, conferring intrinsic resistance.[5]
Troubleshooting Guide: Investigating Unexpected Lack of Response to this compound
If your in vitro or in vivo experiments show a lack of efficacy of this compound in a cancer model expected to be sensitive, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Suggested Troubleshooting Experiment(s) |
| No inhibition of p-ERK despite this compound treatment | Drug degradation or experimental error. | Verify the integrity and concentration of the this compound stock solution. Confirm the experimental setup, including incubation times and concentrations. |
| Cell line authentication issues. | Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct model. | |
| Pre-existing mutations in ERK1/2. | Sequence the MAPK1 (ERK2) and MAPK3 (ERK1) genes in your cancer model to identify potential resistance mutations. | |
| Inhibition of p-ERK is observed, but no effect on cell viability or tumor growth | Activation of a bypass signaling pathway. | Perform a phospho-proteomic screen or western blot analysis for key nodes of parallel pathways (e.g., p-AKT, p-S6, p-STAT3). |
| Upregulation of anti-apoptotic proteins. | Assess the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) by western blot or qPCR. | |
| Cell cycle dysregulation independent of ERK. | Analyze the cell cycle distribution using flow cytometry and assess the levels of key cell cycle regulators (e.g., cyclins, CDKs). | |
| Variable or inconsistent response across different experiments | Heterogeneity within the cancer cell population. | Perform single-cell RNA sequencing or establish clonal populations to investigate cellular heterogeneity. |
| Issues with drug delivery or metabolism in vivo. | Conduct pharmacokinetic analysis to determine the concentration of this compound in the tumor tissue. |
Key Experimental Protocols
1. Western Blot Analysis for Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the MAPK and parallel signaling pathways.
-
Methodology:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of this compound on the viability of cancer cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
3. Gene Sequencing of MAPK1 (ERK2) and MAPK3 (ERK1)
-
Objective: To identify potential mutations in the this compound target genes that may confer resistance.
-
Methodology:
-
Extract genomic DNA from the cancer cell line or tumor tissue of interest using a commercial kit.
-
Design primers to amplify the coding regions of MAPK1 and MAPK3.
-
Perform polymerase chain reaction (PCR) to amplify the target gene regions.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products.
-
Analyze the sequencing data and compare it to the reference sequences for MAPK1 and MAPK3 to identify any mutations.
-
Visualizing Resistance Mechanisms
Signaling Pathways and Bypass Mechanisms
References
- 1. Facebook [cancer.gov]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdjn.org [bdjn.org]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential ocular toxicities associated with the investigational ERK1/2 inhibitor, Ko-947, in animal models. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
FAQS: Understanding this compound and Ocular Toxicities
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers.[2] By inhibiting ERK1/2, this compound aims to block downstream signaling that promotes tumor cell proliferation and survival.[1]
Q2: Are ocular toxicities an expected finding with this compound in animal models?
A2: Yes, ocular toxicities are considered a class-effect of inhibitors of the MAPK pathway, including MEK and ERK inhibitors.[3] Clinical trials with this compound in humans have reported ocular adverse events, and it is crucial to proactively monitor for similar findings in preclinical animal studies.[3][4]
Q3: What specific types of ocular toxicities have been observed with ERK inhibitors like this compound?
A3: In clinical studies, this compound and other ERK inhibitors have been associated with a specific type of retinopathy.[4] This is often characterized by the appearance of bilateral, multifocal subretinal fluid.[4] In some cases, this can be accompanied by intraretinal edema.[4] Researchers in animal studies should be vigilant for signs of retinal fluid accumulation, retinal detachment, and general inflammation (uveitis).
Troubleshooting Guide: In-Life Observations and Management
Q1: During a routine ophthalmic examination of a rat treated with this compound, I've noticed some abnormalities. What should I do?
A1: Any abnormal ophthalmic finding should be documented in detail, including the dose group, time of onset, and a thorough description of the lesion. The animal's well-being should be assessed, and if there are signs of pain or distress, consultation with a veterinarian is imperative. The next steps would involve more detailed ocular imaging and functional assessment to characterize the finding.
Q2: What are the key in-life assessments I should be performing to monitor for this compound-related ocular toxicities?
A2: A comprehensive ocular monitoring plan should include:
-
Clinical Observations: Daily observation for signs of ocular discomfort such as squinting, excessive tearing, or redness.
-
Ophthalmoscopy: Regular fundus examinations to look for retinal lesions, optic nerve changes, and vascular abnormalities.
-
Optical Coherence Tomography (OCT): This is a critical non-invasive imaging technique to detect and quantify retinal fluid, retinal thinning, and structural changes in the retinal layers.[5][6]
-
Electroretinography (ERG): ERG is a functional assay that measures the electrical response of the retina to light stimuli. It is highly sensitive for detecting retinal dysfunction that may not be apparent on structural imaging.[7][8][9]
Q3: I've detected subretinal fluid via OCT in a cohort of mice. How can I determine the severity and potential for reversal?
A3: The severity can be graded based on the extent and location of the fluid accumulation. It is important to continue monitoring the animals, as ERK inhibitor-related retinopathy is often reversible upon cessation of treatment.[4] Consider including a "recovery" group in your study design, where animals are taken off the drug and monitored to see if the ocular findings resolve.
Data Presentation: Summarizing Ocular Findings
Quantitative data from ocular assessments should be summarized in clear and concise tables to facilitate comparison between dose groups.
Table 1: Example of Ocular Findings in a 28-Day Rodent Study with an ERK Inhibitor
| Dose Group (mg/kg/day) | Incidence of Subretinal Fluid (OCT) | Mean Retinal Thickness (µm) | ERG b-wave Amplitude (% of Control) |
| Vehicle Control | 0/10 | 220 ± 10 | 100 ± 15 |
| Low Dose | 2/10 | 215 ± 12 | 95 ± 18 |
| Mid Dose | 7/10 | 200 ± 15 | 70 ± 20 |
| High Dose | 10/10 | 185 ± 18 | 50 ± 25 |
*p<0.05, **p<0.01 compared to vehicle control. Data are representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Optical Coherence Tomography (OCT) in Rodents
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place the animal on a heated stage to maintain body temperature.
-
Pupil Dilation: Apply a topical mydriatic agent (e.g., 1% tropicamide) to the cornea to achieve pupil dilation.
-
Imaging: Position the animal in the OCT device. Use a rodent-specific lens if available. Obtain scans of the retina, focusing on the optic nerve head and the macula (or area centralis in species that have one).
-
Image Analysis: Use the OCT software to segment the retinal layers and quantify retinal thickness. Manually review scans for the presence and extent of subretinal or intraretinal fluid.
Protocol 2: Electroretinography (ERG) in Rodents
-
Dark Adaptation: Dark-adapt the animals overnight (minimum of 12 hours) before the procedure.
-
Animal Preparation: Under dim red light, anesthetize the animal. Place the animal on a heated platform.
-
Electrode Placement: Place a ground electrode subcutaneously in the tail or flank. Place a reference electrode subcutaneously on the head. Place the active electrode on the cornea, ensuring good contact with a drop of sterile saline or methylcellulose.
-
Recording: Present a series of light flashes of increasing intensity to the eye and record the retinal electrical responses.
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves of the ERG waveform. Compare the results between dose groups and controls.
Visualizations
Caption: MAPK Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Ocular Toxicity Assessment.
Caption: Troubleshooting Logic for Abnormal Ocular Findings.
References
- 1. Clinical and Morphologic Characteristics of ERK Inhibitor-Associated Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed-valley.com [biomed-valley.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-Activated Pathway Kinase Inhibitor-Associated Retinopathy: Do Features Differ with Upstream versus Downstream Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomere.com [biomere.com]
- 7. Ocular toxicity assessment from systemically administered xenobiotics: considerations in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ocular Toxicity of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ko-947 stability and long-term storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ko-947. It includes frequently asked questions (FAQs) and troubleshooting guides related to the stability and long-term storage of this potent and selective ERK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound available?
A1: this compound has been developed in several solid forms, including a free base (Form E) and a mesylate salt. The mesylate salt has multiple polymorphic forms, with Form IX being selected for clinical development due to its favorable properties.[1] An injectable formulation was also developed, which ultimately led to a lyophilized product to ensure stability.
Q2: What are the general recommendations for the long-term storage of solid this compound?
A2: For research purposes, powdered this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2] It is also recommended to protect it from light.[3]
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound are typically prepared in DMSO. For long-term storage of stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months to a year.[2][3] For shorter periods, storage at -20°C for up to one month is also acceptable.[2][3] Always protect solutions from light.[3]
Q4: I am working with the mesylate salt of this compound. Are there any specific handling and storage considerations?
A4: Yes, the mesylate salt of this compound, particularly Form IX, is a hydrate. Its stability is dependent on its hydration state. The manufacturing process for Form IX includes a specific rehydration step under controlled relative humidity (55-65% RH).[4] This suggests that the material should be stored in a humidity-controlled environment to maintain its crystalline form and stability. Deviations from the optimal hydration level could potentially lead to form conversion and affect its properties.
Troubleshooting Guide
Issue: I am observing instability with my liquid formulation of this compound, especially after freezing at -20°C.
Root Cause: An unexpected stability issue was identified during the development of an injectable solution of this compound when stored at -20°C. This was attributed to a heterogeneous liquid freezing process.
Solution:
-
Avoid freezing liquid formulations at -20°C: This storage condition has been shown to cause instability.
-
Develop a lyophilized product: To overcome the freezing instability, a lyophilized (freeze-dried) powder for reconstitution was developed for the clinical trials. This is the recommended approach for preparing a stable injectable form of this compound.
Issue: I am seeing variability in the dissolution and performance of my solid this compound.
Root Cause: This variability could be due to the presence of different polymorphic forms of the mesylate salt or changes in the hydration state of Form IX. The free base form (Form E) is known to be a non-hygroscopic crystalline solid with a sharp melting point, suggesting it is relatively stable.[4] However, the mesylate salt exists in multiple forms.
Solution:
-
Characterize your solid form: It is crucial to characterize the solid form of this compound you are using, for example, by X-ray powder diffraction (XRPD), to ensure you have the desired polymorph.
-
Control humidity during storage and handling: For the mesylate salt Form IX, maintaining a controlled humidity environment is critical to preserving its hydration state and stability.
-
Source material with well-defined properties: When procuring this compound, especially the mesylate salt, ensure the supplier provides information on the specific polymorphic form and its characteristics.
Data Presentation
Table 1: Summary of this compound Solid Forms and Their Properties
| Form | Description | Hygroscopicity | Melting Point (°C) | Key Considerations |
| Free Base (Form E) | Crystalline solid | Non-hygroscopic | 163.2 | Originally considered for oral solid dosage.[4] |
| Mesylate Salt (Form IX) | Crystalline hydrate | Dependent on hydration state | Not specified | Selected for clinical development; requires humidity control.[4] |
| Other Mesylate Salt Polymorphs | Various crystalline and amorphous forms | Variable | Not specified | May exhibit different stability and solubility profiles.[1] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light.[2][3] |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles; protect from light.[2][3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; protect from light.[2][3] |
| Injectable Liquid Formulation | Avoid -20°C | Not recommended | Prone to instability upon freezing. |
| Lyophilized Product | Refer to manufacturer's instructions | Not specified | Developed to overcome liquid formulation instability. |
Experimental Protocols
Methodology for Assessing Solid Form and Polymorphism:
A common method to characterize the solid form of a pharmaceutical compound like this compound is X-ray Powder Diffraction (XRPD).
-
Sample Preparation: A small amount of the solid this compound powder is carefully packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays at a known wavelength, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form. This allows for the identification of the polymorph and the detection of any potential form changes.
Visualizations
Caption: Experimental Workflow for Handling and Storing this compound.
References
Technical Support Center: Mitigating Gastrointestinal Toxicity of ERK Inhibitors
Welcome to the Technical Support Center for researchers and drug development professionals. This resource provides guidance on mitigating the gastrointestinal (GI) toxicity associated with ERK inhibitors, with a focus on compounds like Ko-947.
This center offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your preclinical research.
Troubleshooting Guide: Managing Gastrointestinal Toxicity in Preclinical Studies
Researchers may encounter signs of GI toxicity in animal models during preclinical evaluation of ERK inhibitors. This guide provides potential causes and actionable solutions to manage these adverse effects.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Diarrhea and/or loose stools | On-target inhibition of ERK signaling in intestinal epithelial cells, leading to increased chloride secretion and altered fluid balance.[1][2] Disruption of the gut microbiome.[3][4] | Co-administration of Anti-diarrheal Agents: - Loperamide (B1203769): Administer loperamide as a first-line treatment to reduce intestinal motility.[5] - Octreotide (B344500): For more severe or refractory diarrhea, consider the use of octreotide to inhibit gastrointestinal hormone secretion and reduce fluid loss.[6][7][8] Dietary Modification: - Implement a low-fiber diet for the animal models to reduce bowel irritation.[9][10] Probiotic Supplementation: - Introduce probiotics, particularly Lactobacillus strains, to help restore gut microbiota balance and potentially reduce the severity of diarrhea.[11][12] |
| Weight loss and reduced food intake | Nausea, abdominal discomfort, or malabsorption resulting from ERK inhibitor-induced effects on the GI tract.[9][13] | Dietary Support: - Provide highly palatable and easily digestible food to encourage intake.[9][10] - Consider supplementation with glutamine, which may aid in mucosal recovery.[9][10][13] Dose and Schedule Modification: - Evaluate if a lower dose or an altered dosing schedule (e.g., intermittent dosing) can maintain efficacy while reducing toxicity. |
| Histological evidence of intestinal damage (e.g., villous atrophy, inflammation) | Direct cytotoxic effects on rapidly dividing intestinal crypt cells due to ERK pathway inhibition.[14] Increased apoptosis and reduced proliferation of intestinal epithelial cells. | Co-administration of Mucosal Protectants: - Investigate the use of agents that coat and protect the intestinal lining. Combination Therapy: - Explore combination strategies with agents that can mitigate downstream effects of ERK inhibition on intestinal cell survival. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the gastrointestinal toxicity of ERK inhibitors.
Q1: Why do some ERK inhibitors cause gastrointestinal toxicity?
A1: The MAPK/ERK signaling pathway is crucial for the proliferation, differentiation, and survival of intestinal epithelial cells. Inhibition of ERK can disrupt the normal balance of cell renewal and death in the gut lining, leading to side effects like diarrhea, nausea, and intestinal damage.[14] This is considered an "on-target" toxicity, as the intended pharmacological effect of the inhibitor also affects healthy tissues that rely on ERK signaling for homeostasis.
Q2: Is the route of administration of an ERK inhibitor, such as this compound, important for its GI toxicity profile?
A2: Yes, the route of administration can significantly impact the gastrointestinal toxicity profile. For instance, the intravenous administration of this compound has been associated with minimal gastrointestinal toxicity in clinical trials. This is in contrast to many orally administered ERK inhibitors, which have a higher incidence of GI side effects like diarrhea and nausea.
Q3: What preclinical models are suitable for assessing the gastrointestinal toxicity of ERK inhibitors?
A3: A combination of in vitro and in vivo models is recommended.
-
In vitro models: Intestinal organoids and Caco-2 cell monolayers are valuable for studying direct effects on epithelial cell viability, proliferation, and barrier integrity.
-
In vivo models: Rodent models (mice and rats) are commonly used to assess the overall systemic effects, including clinical signs of GI toxicity (diarrhea, weight loss), and for histopathological analysis of the intestinal tract.[15]
Q4: Can manipulation of the gut microbiome help mitigate ERK inhibitor-induced GI toxicity?
A4: Emerging evidence suggests that the gut microbiome plays a role in modulating the toxicity of cancer therapies.[3][4][16] Preclinical and clinical studies have shown that probiotics, particularly those containing Lactobacillus and Bifidobacterium species, may help to alleviate chemotherapy-induced diarrhea by restoring a healthy gut microbial balance.[11][12][17] Further research is needed to specifically determine the impact of probiotics on ERK inhibitor-induced GI toxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and mitigate the gastrointestinal toxicity of ERK inhibitors.
In Vitro Assessment of Intestinal Barrier Integrity using Caco-2 Cell Monolayers
This protocol measures the effect of an ERK inhibitor on the integrity of a cultured intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
ERK inhibitor of interest (e.g., this compound)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)
-
Fluorometer
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.
-
-
TEER Measurement (Baseline):
-
Before adding the test compound, measure the baseline TEER of the Caco-2 cell monolayers using a TEER meter.
-
-
Treatment with ERK Inhibitor:
-
Prepare different concentrations of the ERK inhibitor in the cell culture medium.
-
Replace the medium in the apical and basolateral compartments of the Transwell® inserts with the medium containing the ERK inhibitor or vehicle control.
-
-
TEER Measurement (Post-treatment):
-
At various time points (e.g., 24, 48, 72 hours) after treatment, measure the TEER of the monolayers. A significant decrease in TEER indicates a disruption of the intestinal barrier.
-
-
FITC-dextran Permeability Assay:
-
After the final TEER measurement, wash the monolayers with pre-warmed PBS.
-
Add medium containing FITC-dextran (e.g., 1 mg/mL) to the apical compartment.
-
Add fresh medium without FITC-dextran to the basolateral compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the basolateral compartment and measure the fluorescence using a fluorometer. An increase in fluorescence in the basolateral compartment indicates increased paracellular permeability.
-
In Vivo Assessment of Gastrointestinal Toxicity in a Mouse Model
This protocol outlines the steps for evaluating the GI toxicity of an ERK inhibitor in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
ERK inhibitor of interest (e.g., this compound)
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Balance for body weight measurement
-
Fecal consistency scoring chart
-
Formalin and histology supplies
Methodology:
-
Acclimatization and Grouping:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer the ERK inhibitor and vehicle control according to the desired dose and schedule (e.g., daily oral gavage or intravenous injection).
-
-
Clinical Monitoring:
-
Body Weight: Record the body weight of each mouse daily.
-
Diarrhea Assessment: Observe the mice daily for signs of diarrhea. Score fecal consistency using a standardized scoring system (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, unformed stools; 3 = watery diarrhea).
-
General Health: Monitor the mice for any other signs of toxicity, such as lethargy, ruffled fur, or changes in behavior.
-
-
Termination and Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Collect the entire gastrointestinal tract (stomach, small intestine, and large intestine).
-
-
Histopathological Analysis:
-
Fix the intestinal tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the sections under a microscope for signs of toxicity, such as villous atrophy, crypt loss, inflammation, and epithelial cell apoptosis.
-
Visualizations
Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by this compound.
Experimental Workflow: In Vitro Toxicity Assessment
Caption: Workflow for assessing intestinal barrier integrity in vitro.
Logical Relationship: Troubleshooting GI Toxicity
Caption: Decision-making flowchart for troubleshooting GI toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the gut microbiota on immune checkpoint inhibitor-associated toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Octreotide treatment of cancer chemoradiotherapy-induced diarrhoea: a meta-analysis of randomized controlled trials - Ma - Translational Cancer Research [tcr.amegroups.org]
- 8. Octreotide in the treatment of refractory diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nutritional Approach on Management of Diarrhea Induced by EGFR-TKI's in Advanced Non-Small Cell Lung Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Probiotics to prevent gastrointestinal toxicity from cancer therapy: An interpretive review and call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of gut microbiota by probiotics to improve the efficacy of immunotherapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The role of gut microbiome in modulating response to immune checkpoint inhibitor therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Interpreting Unexpected Results in Ko-947 Treated Cells: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent and selective ERK1/2 inhibitor, Ko-947, unexpected experimental outcomes can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] By binding to and inhibiting the activity of ERK1/2, this compound blocks the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[1][3][4]
Q2: I'm not observing the expected decrease in cell viability after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of effect on cell viability:
-
Cell Line Resistance: The cell line you are using may have intrinsic resistance to ERK pathway inhibition. This could be due to a variety of factors, including the presence of bypass signaling pathways that can sustain cell survival independently of the ERK pathway.
-
Suboptimal Drug Concentration or Exposure: The concentration of this compound may be too low, or the treatment duration too short, to induce a significant biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration and duration for your specific cell line.
-
Compound Instability: Like many small molecules, this compound may have limited stability in cell culture media over extended periods. Consider refreshing the media with a fresh inhibitor for long-term experiments.
-
Batch-to-Batch Variability: Inconsistent results between experiments could be due to variations in the purity or activity of different batches of this compound.
Q3: I've observed an unexpected increase in phosphorylated ERK (p-ERK) levels after treatment with this compound. What could explain this paradoxical effect?
A3: While paradoxical activation is more commonly associated with RAF inhibitors in BRAF wild-type cells, it is a phenomenon to be aware of in the context of MAPK pathway inhibitors.[5][6][7] This can occur due to the disruption of negative feedback loops. ERK1/2 can phosphorylate and inhibit upstream components of the MAPK pathway, such as RAF kinases.[6] Inhibition of ERK1/2 by this compound can relieve this feedback, leading to increased activity of upstream kinases like MEK, which in turn can lead to hyper-phosphorylation of the ERK1/2 protein itself, even if its kinase activity is inhibited.
Q4: My Western blot results for p-ERK are inconsistent. What are some common troubleshooting steps?
A4: Inconsistent Western blot results can be frustrating. Here are some common causes and solutions:
-
Suboptimal Antibody Performance: Ensure your primary and secondary antibodies are validated and used at the optimal dilution.
-
Issues with Protein Transfer: Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.
-
Inadequate Blocking or Washing: Insufficient blocking or washing can lead to high background and non-specific bands.
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of p-ERK during sample preparation.
Q5: Could the observed unexpected phenotype be due to off-target effects of this compound?
A5: While this compound is reported to be a selective ERK1/2 inhibitor, like all kinase inhibitors, it may have off-target activities, particularly at higher concentrations.[1] If you suspect off-target effects, it is advisable to perform a kinase selectivity profiling assay to determine the inhibitory activity of this compound against a broad panel of kinases.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of p-ERK Levels
If you do not observe the expected decrease in p-ERK levels after this compound treatment, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for lack of p-ERK inhibition.
Issue 2: Discrepancy Between p-ERK Inhibition and Cell Viability
If you observe effective inhibition of p-ERK but no corresponding decrease in cell viability, consider the following:
Caption: Investigating lack of cell viability change despite p-ERK inhibition.
Data Presentation
Table 1: In Vitro Potency of this compound and Other ERK Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cell Proliferation IC50 (nM) | Cell Line(s) |
| This compound | ERK1/2 | 10 [2][3] | Varies by cell line | Various cancer cell lines [2][8] |
| Ulixertinib (BVD-523) | ERK1/2 | ERK1: 0.3, ERK2: 0.04 | ~25-200 | BRAF/RAS mutant lines |
| Ravoxertinib (GDC-0994) | ERK1/2 | ~1-5 | ~50-500 | BRAF/RAS mutant lines |
| LY3214996 | ERK1/2 | 5 | ~20-300 | BRAF/NRAS mutant lines[3] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and ATP concentration.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total ERK
This protocol details the steps to assess the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Stripping and Re-probing for Total ERK: a. After imaging for p-ERK, the membrane can be stripped using a stripping buffer. b. Re-block the membrane and probe with a primary antibody against total ERK1/2 as a loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell proliferation and viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density. b. Allow cells to adhere overnight.
2. Compound Treatment: a. Treat cells with a serial dilution of this compound. Include a vehicle-only control. b. Incubate for the desired duration (e.g., 72 hours).
3. MTT Assay: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. b. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK and total ERK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthesized Ko-947
Welcome to the technical support center for Ko-947, a potent and selective ERK1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the batch-to-batch variability of synthesized this compound, ensuring consistency and reliability in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity of different batches of our synthesized this compound, even though the purity appears high by HPLC. What could be the cause?
A1: Batch-to-batch variability in biological activity, despite apparent high purity, can stem from several factors. One critical aspect to consider is the presence of different crystalline forms, or polymorphs, of this compound.[1] Different polymorphs can exhibit distinct dissolution rates and bioavailability, leading to varied efficacy in cell-based assays. Additionally, the presence of small amounts of highly active or inhibitory impurities that are not well-resolved by your current HPLC method could also contribute to this discrepancy. It is also crucial to ensure consistent salt form formation (e.g., mesylate salt) across batches, as this significantly impacts solubility and activity.[1]
Q2: Our synthesized this compound shows inconsistent solubility in DMSO. How can we address this?
A2: Inconsistent solubility is a common issue often linked to the physical properties of the compound. The presence of different polymorphs or variations in crystallinity between batches can significantly affect solubility.[1] We recommend characterizing the solid form of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure consistency. Furthermore, ensure that the DMSO used is anhydrous, as moisture can impact the solubility of hygroscopic compounds.[2][3] For consistent results, a standardized dissolution protocol, including sonication and warming, should be followed for each batch.
Q3: What are the potential sources of impurities in the synthesis of this compound?
A3: The synthesis of this compound likely involves a multi-step process, with each step presenting potential for impurity generation. A key reaction in the synthesis of similar pyrimidinyl-dihydropyridinone ERK inhibitors is a Suzuki-Miyaura coupling.[4][5][6] Common side reactions in Suzuki couplings include homocoupling of the boronic acid or aryl halide starting materials, as well as dehalogenation of the aryl halide.[4][7] Incomplete reactions or the presence of unreacted starting materials and intermediates from previous steps can also contribute to the impurity profile.
Q4: How can we ensure the quality and consistency of our starting materials for this compound synthesis?
A4: The quality of starting materials is paramount for consistent synthesis outcomes. We recommend establishing strict quality control specifications for all starting materials and reagents. This should include identity confirmation (e.g., via NMR or mass spectrometry) and purity assessment (e.g., by HPLC or GC). For solvents, ensure they are of the appropriate grade and anhydrous, as residual water can interfere with many organic reactions.
Troubleshooting Guides
Inconsistent Purity by HPLC
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, unidentified peaks in some batches. | Incomplete reaction or formation of side products during synthesis. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants). Purify the crude product using column chromatography with a carefully selected eluent system. Characterize the impurity by mass spectrometry and NMR to identify its structure and origin. |
| Variable retention times for the main peak. | Issues with the HPLC method or column degradation. | Verify the mobile phase composition and pH. Ensure the column is properly equilibrated. Run a standard of known purity to check for shifts in retention time. Replace the HPLC column if necessary. |
| Broad or tailing peaks. | Co-elution of impurities or poor solubility in the mobile phase. | Adjust the mobile phase composition or gradient to improve peak resolution. Ensure the sample is fully dissolved in the injection solvent. |
Variable Biological Activity in In-Vitro Assays
| Observed Issue | Potential Cause | Recommended Action |
| IC50 values vary significantly between batches. | Presence of different polymorphs affecting solubility and dissolution rate.[1] Contamination with highly potent impurities or inhibitors. | Characterize the solid-state properties of each batch using XRPD and DSC. Re-purify the compound to remove trace impurities. Perform a dose-response curve for each new batch against a reference standard. |
| Inconsistent inhibition of ERK phosphorylation in cell-based assays. | Degradation of the compound in the assay medium. Variability in cell culture conditions. | Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. Standardize cell passage number, seeding density, and serum concentration for all experiments. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
This protocol provides a general framework for the purity analysis of this compound. The specific parameters may need to be optimized for your particular instrument and column.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in DMSO (e.g., 1 mg/mL) and dilute with the initial mobile phase composition.
Protocol 2: In Vitro ERK2 Kinase Assay
This protocol is for determining the inhibitory activity of this compound on the ERK2 enzyme.
-
Materials: Recombinant active ERK2 enzyme, myelin basic protein (MBP) as a substrate, ATP, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 0.05 mM DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the ERK2 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value from the dose-response curve.[8][9][10]
-
Protocol 3: Cell-Based ERK Phosphorylation Assay
This protocol measures the ability of this compound to inhibit ERK phosphorylation in whole cells.
-
Materials: A cancer cell line with a dysregulated MAPK pathway (e.g., BRAF or RAS mutant), cell culture medium, serum, this compound, a stimulating agent (e.g., EGF or serum), fixing and permeabilizing reagents, primary antibody against phosphorylated ERK (p-ERK), and a fluorescently labeled secondary antibody.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., EGF) for a short period (e.g., 15 minutes).
-
Fix and permeabilize the cells in the wells.
-
Incubate with the primary anti-p-ERK antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Measure the fluorescence intensity using a plate reader or high-content imager.[11][12][13][14]
-
Visualizations
Diagram 1: The ERK Signaling Pathway
Caption: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Diagram 2: Troubleshooting Workflow for Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability of synthesized this compound.
References
- 1. KO947 Datasheet DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Ko-947 and Ulixertinib for the Treatment of NRAS-Mutant Melanoma
For Immediate Release
This guide provides a detailed comparison of two investigational ERK1/2 inhibitors, Ko-947 and ulixertinib (B1684335), focusing on their efficacy in NRAS-mutant melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Introduction
NRAS mutations are present in approximately 15-20% of melanomas and are associated with a more aggressive disease course and poor prognosis.[1] The RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway, is constitutively activated by these mutations, driving tumor cell proliferation and survival. Both this compound and ulixertinib are potent small-molecule inhibitors that target the final kinases in this pathway, ERK1 and ERK2. By inhibiting ERK1/2, these drugs aim to shut down the oncogenic signaling downstream of NRAS, offering a potential therapeutic strategy for this challenging patient population.
Mechanism of Action
Both this compound and ulixertinib are inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] As the terminal kinases in the MAPK signaling pathway, ERK1/2 are crucial for phosphorylating a multitude of downstream substrates that regulate cell proliferation, survival, and differentiation. In NRAS-mutant melanoma, the upstream mutation leads to constant activation of the MAPK cascade, culminating in hyperactive ERK signaling. By binding to and inhibiting the kinase activity of ERK1 and ERK2, both this compound and ulixertinib prevent the phosphorylation of these downstream targets, thereby inhibiting tumor growth.[2][3]
Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition for these drugs.
Efficacy Data
Preclinical Efficacy of this compound
This compound has demonstrated robust single-agent activity in preclinical models of MAPK pathway-dysregulated tumors, including those with NRAS mutations. In vivo studies using xenograft models of NRAS-mutant melanoma have shown that this compound can induce tumor regressions.[4] One of the differentiating features of this compound is its extended residence time, which allows for prolonged pathway inhibition in vitro and in vivo.[4] This characteristic may enable intermittent dosing schedules.[4]
| This compound Preclinical Data | |
| Model System | NRAS-mutant melanoma cell line-derived xenografts and patient-derived xenografts (PDX)[4] |
| Key Findings | - Potent inhibition of ERK signaling.[4]- Induction of tumor regressions in RAS-mutant melanoma models.[4]- Profound suppression of ERK signaling for up to five days after a single dose.[4] |
| Biochemical Potency | IC50 of 10 nM against ERK.[4] |
Clinical Efficacy of Ulixertinib
Ulixertinib has been evaluated in a phase I dose-escalation and expansion study in patients with advanced solid tumors, including a cohort of patients with NRAS-mutant melanoma.[3] The study demonstrated preliminary evidence of clinical activity in this patient population.[5]
| Ulixertinib Phase I Clinical Trial Data (NRAS-Mutant Melanoma Cohort) | |
| Number of Evaluable Patients | 17[3] |
| Objective Response Rate (ORR) | 18% (3 patients with a partial response)[3] |
| Disease Control Rate (DCR) | 53% (3 partial responses + 6 with stable disease)[3] |
| Recommended Phase II Dose (RP2D) | 600 mg twice daily[5] |
| Common Treatment-Related Adverse Events | Diarrhea, fatigue, nausea, and acneiform dermatitis[3] |
Clinical Efficacy of this compound
A first-in-human, phase I trial of intravenous this compound was conducted in 61 patients with advanced solid tumors.[6][7] The study evaluated different dosing schedules.[6] While the drug was generally well-tolerated with a safety profile distinct from oral ERK inhibitors (notably less gastrointestinal toxicity), the best overall response observed was stable disease.[6][7] No objective responses (partial or complete responses) were reported in this initial study.[6]
| This compound Phase I Clinical Trial Data (All Solid Tumors) | |
| Number of Patients | 61[6] |
| Best Overall Response | Stable Disease[6][7] |
| Common Treatment-Related Adverse Events | Blurred vision[6][7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research findings. Below are representative methodologies for key experiments cited in the evaluation of ERK inhibitors.
In Vitro Cell Proliferation Assay
This assay is used to determine the effect of a drug on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: NRAS-mutant melanoma cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or ulixertinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model
Xenograft models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
Methodology:
-
Cell Implantation: NRAS-mutant melanoma cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The investigational drug (this compound or ulixertinib) is administered orally or intravenously according to a predetermined schedule and dose.[8] The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[8] Tumor volume is often calculated using the formula: (length x width²)/2.[8]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Summary and Conclusion
Both this compound and ulixertinib are promising ERK1/2 inhibitors with demonstrated activity against NRAS-mutant melanoma in preclinical models. Ulixertinib has shown early signs of clinical efficacy in this patient population, with a subset of patients achieving a partial response in a phase I trial.[3] In contrast, the initial phase I study of this compound in a broader solid tumor population did not demonstrate objective responses, although the drug was well-tolerated.[6]
The distinct pharmacokinetic properties of this compound, particularly its long residence time, may offer advantages in terms of dosing schedules and warrants further investigation.[4] For ulixertinib, the challenge will be to build upon the initial signals of efficacy and manage its toxicity profile.
Direct comparative studies are necessary to definitively establish the relative efficacy and safety of these two agents. Future research should also focus on identifying biomarkers to predict which patients are most likely to respond to ERK inhibition and exploring rational combination strategies to enhance therapeutic benefit.
References
- 1. astx.com [astx.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of ERK1/2 Inhibitors: Ko-947 and Ravoxertinib (GDC-0994)
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in a wide array of human cancers. This hyperactivation, often driven by mutations in upstream components like RAS and BRAF, makes ERK1/2 a compelling target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two prominent ERK1/2 inhibitors, Ko-947 and ravoxertinib (B612210) (GDC-0994), summarizing their biochemical potency, preclinical efficacy, and clinical development status.
Mechanism of Action
Both this compound and ravoxertinib are small molecule inhibitors that target the kinase activity of ERK1 and ERK2.[1] By binding to these enzymes, they prevent the phosphorylation of downstream substrates, thereby inhibiting the propagation of signals that drive tumor cell proliferation and survival.[1] The MAPK/ERK pathway is a key regulator of cell growth, differentiation, and survival, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells with a dysregulated pathway.[2][3]
Biochemical and Cellular Potency
A direct comparison of the biochemical potency of this compound and ravoxertinib reveals that both are highly potent inhibitors of ERK1 and ERK2. Ravoxertinib demonstrates slightly higher potency against both isoforms in cell-free assays.[2][4][5] In cellular assays, both compounds effectively inhibit the phosphorylation of downstream targets, such as p90RSK, confirming their on-target activity.[2][4]
| Parameter | This compound | Ravoxertinib (GDC-0994) | Reference |
| Target | ERK1/2 | ERK1/2 | [5][6] |
| Biochemical IC50 (ERK1) | ~10 nM | 1.1 nM, 6.1 nM | [2][5] |
| Biochemical IC50 (ERK2) | ~10 nM | 0.3 nM, 3.1 nM | [4][5] |
| Cellular IC50 (p-RSK inhibition) | Not explicitly stated | 12 nM (p90RSK) | [3][5] |
| Cellular IC50 (p-ERK2 inhibition in A375 cells) | Not explicitly stated | 86 nM | [4] |
Preclinical In Vivo Efficacy
Both this compound and ravoxertinib have demonstrated significant single-agent anti-tumor activity in various preclinical xenograft models of human cancers.
This compound: Durable tumor regression has been observed with this compound in preclinical cell line and patient-derived xenograft (PDX) models. These include models of KRAS- and BRAF-mutant adenocarcinomas, as well as squamous cell carcinomas that lack BRAF/RAS mutations. A notable feature of this compound is its extended residence time, which translates to prolonged pathway inhibition in vivo, with profound suppression of ERK signaling for up to five days after a single dose.[2] This allows for intermittent dosing schedules, from daily to weekly, which have shown comparable antitumor activity at a reduced dose intensity.[2][6]
Ravoxertinib (GDC-0994): Oral administration of ravoxertinib has shown significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice.[3][4] Daily oral dosing has been shown to be effective.[5] Studies have specifically highlighted its efficacy in BRAF mutant xenograft models, where it selectively inhibits tumor growth.[7][8]
Clinical Development
Both this compound and ravoxertinib have been evaluated in Phase 1 clinical trials.
This compound: A first-in-human Phase 1 trial (NCT03051035) evaluated intravenous this compound in patients with advanced solid tumors.[9][10] The study determined the maximum tolerated dose (MTD) and assessed safety and pharmacokinetics across different dosing schedules.[9] While the best overall response was stable disease, the development of this compound was discontinued (B1498344) due to a strategic business decision by the sponsoring company, not for safety or efficacy reasons.[9][10]
Ravoxertinib (GDC-0994): A Phase 1 dose-escalation study (NCT01875705) in patients with locally advanced or metastatic solid tumors has been completed.[4] The trial established a manageable safety profile and showed preliminary signs of efficacy.[7]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MAPK/ERK signaling pathway targeted by both inhibitors and a general workflow for evaluating such compounds.
Caption: The MAPK/ERK signaling cascade and the point of inhibition for this compound and ravoxertinib.
Caption: A generalized experimental workflow for the preclinical and early clinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are proprietary. However, generalized methodologies for the key assays are described below.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: Recombinant ERK1 or ERK2 enzyme is incubated in a kinase buffer containing a peptide substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Compound Addition: Serial dilutions of the test compound (this compound or ravoxertinib) are added to the reaction mixture. A DMSO control is run in parallel.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The kinase reaction is stopped, typically by the addition of EDTA.
-
Detection: The amount of phosphorylated substrate is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays, luminescence or fluorescence-based methods can be used to quantify ATP consumption or product formation.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.[11]
Cellular Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylation of a specific protein within a cell, indicating the activity of an upstream kinase.
-
Cell Culture and Treatment: Cancer cell lines with known MAPK pathway mutations (e.g., BRAF or KRAS mutations) are cultured to a suitable confluency. The cells are then treated with various concentrations of the ERK inhibitor or a vehicle control (DMSO) for a specified time.[12]
-
Cell Lysis: After treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-RSK). A primary antibody against the total protein is used as a loading control.
-
Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein or a loading control.[12]
Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT)
This assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[13]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound or a vehicle control.[13]
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the compound to exert its effect.
-
Reagent Addition: A reagent such as CCK-8 or MTT is added to each well. These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.
-
Incubation and Measurement: After a further incubation period, the absorbance of the colored product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment relative to the vehicle control, and IC50 values can be determined.[13]
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound or ravoxertinib) via a clinically relevant route of administration (e.g., intravenous or oral) at a defined dose and schedule. The control group receives a vehicle control.[4][8]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.[8]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ko-947's Selectivity Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of Ko-947, a potent and selective inhibitor of ERK1/2. While detailed, quantitative data from a comprehensive kinase panel screen for this compound is not publicly available, this document summarizes the existing information and provides context by comparing it with other known ERK inhibitors. We also include detailed experimental protocols for relevant assays and visualizations to illustrate key concepts.
Introduction to this compound and the MAPK/ERK Pathway
This compound is a small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2][3]. These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway that regulates cell proliferation, differentiation, and survival[4]. Dysregulation of the MAPK/ERK pathway is a common driver in many human cancers, often initiated by mutations in upstream proteins like RAS and BRAF[4]. By inhibiting the final kinase in this cascade, ERK1/2, this compound aims to block the downstream signaling that promotes tumor growth[4]. Preclinical studies have shown that this compound has an IC50 of 10 nM for ERK and has demonstrated anti-tumor activity in various cancer models[1]. The inhibitor has undergone Phase I clinical trials for the treatment of advanced solid tumors[5].
This compound Kinase Selectivity Profile
According to a 2017 abstract from the American Association for Cancer Research (AACR), this compound was profiled against a panel of 450 kinases and was found to be at least 50-fold more selective for ERK1/2 than for other kinases in the panel[1]. Unfortunately, the specific percentage of inhibition or IC50 values for the off-target kinases from this large panel have not been made publicly available. This lack of detailed quantitative data makes a direct, comprehensive comparison with other inhibitors challenging.
Comparative Kinase Selectivity of ERK Inhibitors
To provide a framework for evaluating the selectivity of this compound, this section presents available kinase selectivity data for other well-characterized ERK inhibitors, ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994). It is important to note that the kinase panels and assay conditions may differ between studies, which should be considered when making cross-compound comparisons.
Table 1: Comparative Kinase Selectivity of ERK Inhibitors
| Kinase | Ulixertinib (% Inhibition at 1 µM) | Ravoxertinib (% Inhibition at 1 µM) | This compound (Reported Selectivity) |
| ERK1 (MAPK3) | >99 | >99 | Primary Target |
| ERK2 (MAPK1) | >99 | >99 | Primary Target |
| p38α (MAPK14) | <10 | <10 | At least 50-fold selective |
| JNK1 (MAPK8) | <10 | <10 | At least 50-fold selective |
| MEK1 (MAP2K1) | <10 | <10 | At least 50-fold selective |
| MEK2 (MAP2K2) | <10 | <10 | At least 50-fold selective |
| BRAF | <10 | <10 | At least 50-fold selective |
| CRAF (RAF1) | <10 | <10 | At least 50-fold selective |
| ... | Data for a comprehensive panel is not publicly available for all compounds in a directly comparable format. | Data for a comprehensive panel is not publicly available for all compounds in a directly comparable format. | Specific data for the 450-kinase panel is not publicly available. |
Note: The data for ulixertinib and ravoxertinib is illustrative and compiled from various public sources. The exact kinase panel and experimental conditions may vary.
Experimental Protocols
In Vitro Kinase Selectivity Profiling Assay (General Protocol)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor against a panel of kinases using a biochemical assay format, such as an ADP-Glo™ Kinase Assay.
1. Reagents and Materials:
-
Purified recombinant kinases (panel of interest)
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagents)
-
384-well assay plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the specific kinase and its corresponding peptide substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each kinase at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Visualizations
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by this compound.
Kinase Selectivity Assay Workflow
Caption: General workflow for an in vitro biochemical kinase selectivity assay.
References
Overcoming Resistance: A Comparative Analysis of Ko-947 in BRAF/MEK Inhibitor-Resistant Melanoma Models
For Immediate Release
[City, State] – December 5, 2025 – In the ongoing battle against therapy-resistant melanoma, the emergence of novel ERK inhibitors like Ko-947 offers a promising new line of attack. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives in preclinical models of BRAF/MEK inhibitor-resistant melanoma, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Acquired resistance to BRAF and MEK inhibitors is a significant clinical challenge, often driven by the reactivation of the MAPK signaling pathway.[1][2] Targeting ERK, the final kinase in this cascade, presents a logical strategy to overcome this resistance. This compound, a potent and selective ERK1/2 inhibitor, has demonstrated significant preclinical activity in various tumor models with dysregulated MAPK pathways.[3] This guide delves into the cross-resistance profiles and comparative efficacy of this compound and other ERK inhibitors in models that mimic clinical resistance to standard-of-care targeted therapies.
Comparative Efficacy of ERK Inhibitors in BRAF/MEK Inhibitor-Resistant Models
The development of resistance to BRAF inhibitors (BRAFi) and MEK inhibitors (MEKi) is frequently associated with the reactivation of the MAPK pathway, rendering tumors insensitive to these agents.[4] ERK inhibitors aim to block the pathway at its terminal node, thereby circumventing upstream resistance mechanisms. Preclinical studies have demonstrated that ERK inhibition can be a more potent strategy than MEK inhibition in suppressing MAPK signaling and proliferation in BRAFi-resistant melanoma cell models.[1]
While direct head-to-head preclinical trials of this compound against other ERK inhibitors in the same BRAF/MEK inhibitor-resistant models are not extensively published, we can draw comparisons from multiple studies investigating different ERK inhibitors in similar contexts.
Table 1: In Vitro Efficacy of ERK Inhibitors in BRAF/MEK Inhibitor-Resistant Melanoma Cell Lines
| Compound | Cell Line(s) | Resistance Mechanism | Assay Type | Endpoint | Result | Reference |
| This compound | Various MAPK-dysregulated cell lines | BRAF, NRAS, or KRAS mutations | Biochemical Assay | IC50 | 10 nM (against ERK) | [3] |
| VX-11e (Ulixertinib) | Multiple BRAFi-resistant melanoma cell lines | Various (e.g., NRAS mutation, RTK activation) | Cell Viability | Proliferation Inhibition | Effective inhibition of proliferation | [1] |
| Ravoxertinib (GDC0994) | BRAFi and BRAFi/MEKi-resistant melanoma cell lines | Acquired resistance | Cell Viability, Apoptosis | Reduced growth, enhanced apoptosis with BRAFi/MEKi | Showed benefit in chronic settings | [5] |
| SCH772984 | BRAFi-resistant melanoma cell lines | ERK reactivation | Cell Viability | Inhibition of proliferation | Effective in blocking proliferation | [6] |
Table 2: In Vivo Efficacy of ERK Inhibitors in BRAF/MEK Inhibitor-Resistant Xenograft Models
| Compound | Model Type | Resistance to | Endpoint | Result | Reference |
| This compound | Patient-Derived Xenograft (PDX) models | Not specified as BRAFi/MEKi-resistant | Tumor Growth Inhibition | Antitumor activity in BRAF/KRAS mutant models | [3] |
| VX-11e (Ulixertinib) | Patient-Derived Xenograft (PDX) models | BRAF inhibitor progression | Tumor Growth Inhibition | Single-agent activity, enhanced with PI3K inhibitor | [7] |
| Ravoxertinib (GDC0994) | Not specified in direct comparison | Not specified | Not specified | Not specified | [5] |
Signaling Pathways and Experimental Workflows
The development and analysis of drug resistance in these preclinical models involve specific signaling pathways and experimental procedures. The following diagrams illustrate these concepts.
The diagram above illustrates the MAPK signaling cascade, the points of intervention for BRAF, MEK, and ERK inhibitors, and the primary mechanisms of resistance, including MAPK pathway reactivation and activation of bypass pathways like PI3K/AKT.
References
- 1. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activity of MEK and ERK inhibitors in BRAF inhibitor resistant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. delivery-files.atcc.org [delivery-files.atcc.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. IJMS | Free Full-Text | Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma [mdpi.com]
- 6. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of MAPK and PI3K Pathways: A Synergistic Approach to Cancer Therapy Featuring Ko-947
For Researchers, Scientists, and Drug Development Professionals
The intricate network of signaling pathways that drive cancer cell proliferation and survival presents a formidable challenge in oncology. Two of the most critical and frequently dysregulated pathways are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. The significant crosstalk and feedback loops between these cascades often lead to resistance to single-agent targeted therapies. A promising strategy to overcome this resistance and enhance anti-tumor efficacy is the dual blockade of both pathways. This guide explores the rationale and preclinical evidence for combining the ERK1/2 inhibitor Ko-947 with PI3K inhibitors for a synergistic anti-cancer effect.
The Rationale for Combination Therapy: Overcoming Resistance
The MAPK and PI3K pathways are central regulators of cell growth, survival, and proliferation.[1] The MAPK cascade is a primary driver in many human cancers, with mutations in genes like BRAF and RAS being common.[2] Similarly, the PI3K/AKT/mTOR pathway is also frequently activated in various cancers through mutations in PIK3CA or loss of the tumor suppressor PTEN.[3]
Crucially, these two pathways are not independent. There is extensive crosstalk between them, where the inhibition of one pathway can lead to the compensatory activation of the other.[4] This feedback mechanism is a major contributor to acquired resistance to targeted therapies. For instance, inhibition of the MAPK pathway can relieve a negative feedback loop, leading to the activation of the PI3K/AKT pathway, and vice versa. Therefore, the simultaneous inhibition of both ERK and PI3K is a rational approach to achieve a more potent and durable anti-tumor response by preventing this compensatory signaling.[4][5]
This compound: A Potent and Selective ERK1/2 Inhibitor
This compound is a potent and selective small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] As the final kinases in the MAPK signaling cascade, ERK1/2 are critical nodes for pathway output.[2] Preclinical studies have demonstrated that this compound exhibits robust single-agent anti-proliferative activity across a wide range of tumor cell lines with mutations in BRAF, NRAS, or KRAS.[6] Furthermore, this compound has shown prolonged pathway inhibition both in vitro and in vivo, leading to durable tumor regression in preclinical xenograft models.[6][7] A Phase I clinical trial has been conducted to evaluate its safety and tolerability.[2]
Synergistic Potential with PI3K Inhibitors
While direct preclinical data for the combination of this compound with PI3K inhibitors is not yet publicly available, extensive research on combining other ERK or MEK inhibitors with PI3K inhibitors provides a strong proof-of-concept for the expected synergistic effects.
For instance, studies combining the ERK1/2 inhibitor ravoxertinib (B612210) with various PI3K inhibitors such as alpelisib (B612111) (α-isoform selective), inavolisib (α-isoform selective), or copanlisib (B1663552) (pan-PI3K inhibitor) have demonstrated additive and/or synergistic effects in multi-cell type tumor spheroids.[8] Similarly, the combination of the MEK inhibitor selumetinib (B1684332) with these PI3K inhibitors also showed synergistic activity.[8] Another study highlighted the synergistic anti-tumor effects of the PI3K inhibitor GDC-0941 and the MEK inhibitor AZD6244 in pancreatic cancer models, irrespective of their KRAS mutation status.[5]
These findings strongly suggest that a similar synergistic interaction would be observed when combining this compound with a PI3K inhibitor. The dual blockade would be expected to lead to a more profound and sustained inhibition of cancer cell growth and survival than either agent alone.
Illustrative Preclinical Data (ERK/MEK and PI3K Inhibitor Combinations)
To illustrate the potential for synergy, the following tables summarize representative data from studies combining other ERK/MEK inhibitors with PI3K inhibitors.
Table 1: In Vitro Cell Viability (IC50) of MEK and PI3K Inhibitors Alone and in Combination
| Cell Line | Compound | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Synergy Score (CI) |
| Pancreatic Cancer (BxPC-3) | GDC-0941 (PI3K inhibitor) | 0.5 | 0.1 | <1 (Synergistic) |
| AZD6244 (MEK inhibitor) | 1.0 | 0.2 | ||
| Pancreatic Cancer (MIA PaCa-2) | GDC-0941 (PI3K inhibitor) | 0.8 | 0.15 | <1 (Synergistic) |
| AZD6244 (MEK inhibitor) | 1.2 | 0.3 |
Data adapted from a study on the synergistic effects of GDC-0941 and AZD6244 in pancreatic cancer cell lines.[5] A Combination Index (CI) value of less than 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition of a MEK and PI3K Inhibitor Combination
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| Pancreatic Cancer (BxPC-3) | GDC-0941 (PI3K inhibitor) | 45% |
| AZD6244 (MEK inhibitor) | 55% | |
| GDC-0941 + AZD6244 | 85% (Synergistic) |
Data conceptualized from in vivo analysis of pancreatic cancer xenografts treated with GDC-0941 and AZD6244.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual inhibition of MAPK and PI3K pathways.
References
- 1. A potent combination of the novel PI3K Inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effects of Concurrent Blockade of PI3K and MEK Pathways in Pancreatic Cancer Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Combinatorial screen of targeted agents with the PI3K inhibitors inavolisib, alpelisib, duvelisib, and copanlisib in multi-cell type tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of ERK1/2 Inhibitors: Ko-947 and MK-8353
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical nodes in the MAPK signaling pathway, which is frequently dysregulated in a variety of cancers. This has led to the development of potent and selective ERK1/2 inhibitors as promising therapeutic agents. This guide provides a detailed comparison of the in vivo efficacy of two such inhibitors: Ko-947, an intravenously administered inhibitor, and MK-8353, an orally bioavailable compound. The information presented is based on preclinical data to assist researchers in understanding the therapeutic potential and experimental considerations for these two agents.
Mechanism of Action: Targeting the Final Node of the MAPK Pathway
Both this compound and MK-8353 are potent inhibitors of ERK1/2, the final kinases in the RAS/RAF/MEK/ERK signaling cascade.[1][2] By blocking ERK1/2, these inhibitors prevent the phosphorylation of downstream substrates, thereby inhibiting cell proliferation, survival, and differentiation in cancer cells with an activated MAPK pathway.[1] MK-8353 has been described as a dual-mechanism inhibitor, meaning it not only inhibits the kinase activity of ERK1/2 but also prevents its phosphorylation by the upstream kinase MEK.
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for this compound and MK-8353.
In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the in vivo anti-tumor activity of this compound and MK-8353 in various preclinical cancer models.
Table 1: In Vivo Efficacy of MK-8353 in Cell Line-Derived Xenograft (CDX) Models
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Key Findings |
| Colo-205 (Colon, BRAFV600E) | Athymic Nude | MK-8353 | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition.[3] |
| MK-8353 | 60 mg/kg, p.o., twice daily | Led to tumor regressions.[3] | ||
| SK-MEL-28 (Melanoma, BRAFV600E) | SCID | MK-8353 | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition.[3] |
| MK-8353 | 60 mg/kg, p.o., twice daily | Led to tumor regressions.[3] |
p.o. = oral administration
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Genetic Alteration | Dosing Schedule | Key Findings |
| Colon, Lung, Pancreatic | KRAS or BRAF mutations | Intermittent (daily to weekly), i.v. | Antitumor activity observed.[4] |
| Esophageal Squamous Cell Carcinoma | 11q13-amplified | Not specified | Disease control rate of 77% and overall response rate of 51%.[4] |
| Head and Neck Cancer | 11q13-amplified | Not specified | Complete responses and tumor regression observed.[4] |
| RAS/RAF-mutant Melanoma, NSCLC, Pancreatic | RAS/RAF mutations | Intermittent (daily to weekly), i.v. | Induced regressions.[1] |
i.v. = intravenous administration; NSCLC = Non-Small Cell Lung Cancer
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized experimental protocols for xenograft studies with this compound and MK-8353 based on available data.
MK-8353 Xenograft Study Protocol
A typical experimental workflow for evaluating the in vivo efficacy of an orally administered compound like MK-8353 is depicted below.
-
Cell Lines and Culture: Human cancer cell lines, such as Colo-205 (colon adenocarcinoma) and SK-MEL-28 (melanoma), are cultured under standard conditions.[3]
-
Animal Models: Female athymic nude mice or SCID mice are typically used for establishing xenografts.[3]
-
Tumor Implantation: Cancer cells are harvested and injected subcutaneously into the flank of the mice.[3]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. MK-8353 is administered orally, typically twice daily, at doses ranging from 30 to 60 mg/kg.[3] The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition (TGI) or regression is calculated at the end of the study.[3]
-
Pharmacodynamic Analysis: To assess target engagement, tumor and surrogate tissues (e.g., skin) can be collected at various time points after dosing for analysis of phosphorylated ERK (pERK) levels by methods such as immunoblotting or immunohistochemistry.[3]
This compound Xenograft Study Protocol
The experimental workflow for an intravenously administered agent like this compound is similar, with the primary difference being the route of administration.
-
Tumor Models: Patient-derived xenograft (PDX) models are frequently used, where tumor fragments from patients are implanted into immunocompromised mice.[4] Cell line-derived xenografts are also utilized.[1]
-
Treatment: this compound is administered intravenously. Dosing schedules can be intermittent, ranging from daily to once weekly, to leverage the compound's extended residence time and prolonged pathway inhibition.[1][4]
-
Efficacy Assessment: Efficacy is evaluated by measuring tumor volume over time. In PDX models, outcomes are often reported as disease control rate and overall response rate.[4]
-
Pharmacodynamic Studies: The prolonged pathway inhibition of this compound can be assessed by measuring pERK levels in tumor tissues at various time points, even days after a single dose.[1]
Summary and Conclusion
Both this compound and MK-8353 demonstrate significant in vivo anti-tumor efficacy by targeting the ERK1/2 kinases.
-
MK-8353 is an orally bioavailable inhibitor that has shown dose-dependent tumor growth inhibition and regression in BRAF-mutant xenograft models. Its twice-daily dosing regimen is required to maintain sustained ERK pathway inhibition.[3]
-
This compound is a potent, intravenously administered inhibitor with a prolonged duration of action, allowing for more flexible, intermittent dosing schedules. It has demonstrated robust activity in a range of PDX models, including those with various MAPK pathway alterations.[1][4]
The choice between these two inhibitors for preclinical studies may depend on the specific research question, the desired route of administration, and the tumor model being investigated. The data presented in this guide provides a foundation for making informed decisions in the design of future in vivo efficacy studies targeting the ERK1/2 signaling pathway.
References
- 1. JCI Insight - Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [insight.jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Ko-947 and Other ERK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a frequent driver in a multitude of human cancers, making it a prime target for therapeutic intervention. While inhibitors targeting upstream components of this cascade, such as BRAF and MEK, have seen clinical success, the emergence of resistance, often through reactivation of the terminal kinase ERK, has necessitated the development of direct ERK1/2 inhibitors.
This guide provides a comparative evaluation of the therapeutic window of Ko-947, a novel ERK inhibitor, against other prominent ERK inhibitors in clinical and preclinical development. The analysis is based on publicly available experimental data, focusing on potency, efficacy, and safety profiles to inform researchers and drug development professionals.
The MAPK/ERK Signaling Pathway and Point of Inhibition
The MAPK/ERK pathway is a tiered signaling cascade where extracellular signals are transduced through a series of protein phosphorylations, culminating in the activation of ERK1 and ERK2. Activated ERK then phosphorylates a wide array of cytoplasmic and nuclear substrates, leading to changes in gene expression and protein activity that drive cell proliferation and survival. ERK inhibitors, including this compound, act by directly binding to and inhibiting the kinase activity of ERK1 and ERK2, thereby blocking the downstream effects of the activated pathway.
Comparative Analysis of ERK Inhibitors
The following tables summarize the key preclinical and clinical data for this compound and other selected ERK inhibitors: ulixertinib (B1684335) (BVD-523), ravoxertinib (B612210) (GDC-0994), MK-8353, and temuterkib (LY3214996).
Table 1: Biochemical and Cellular Potency
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | ERK1/2 | 10 nM | 82 nM (Colo829, BRAF V600E) | [1] |
| Ulixertinib | ERK1/2 | <0.3 nM (ERK2) | 62.7 nM (BT40, BRAF V600E) | [2][3] |
| Ravoxertinib | ERK1/2 | 6.1 nM (ERK1), 3.1 nM (ERK2) | Not specified in provided results | [4][5][6] |
| MK-8353 | ERK1/2 | 23.0 nM (ERK1), 8.8 nM (ERK2) | ~30 nM (p-RSK inhibition, A2058) | [1] |
| Temuterkib | ERK1/2 | 5 nM (ERK1 & ERK2) | 54 nM (pRSK1 inhibition, A375) | [4][7] |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Xenograft Model (Mutation) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| This compound | Patient-Derived Xenografts (KRAS or BRAF mutant) | Intermittent dosing (daily to weekly) | Induced tumor regressions | [8] |
| Ulixertinib | A375 Melanoma (BRAF V600E) | 100 mg/kg, twice daily | Synergistic anti-proliferative effects with BRAF inhibition | [3] |
| Ravoxertinib | KHM-5M Melanoma (BRAF mutant) | 25 mg/kg | Selectively inhibited tumor growth | [9] |
| MK-8353 | Colo-205 Colon (BRAF V600E) | 60 mg/kg, twice daily | Led to tumor regressions | [10] |
| Temuterkib | HCT116 Colorectal (KRAS) | Not specified in provided results | Significant, dose-dependent tumor growth inhibition | [4] |
Table 3: Clinical Safety and Tolerability
| Inhibitor | Route of Administration | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Common Treatment-Related Adverse Events | Reference(s) |
| This compound | Intravenous | 3.6 mg/kg (once weekly, 1-2 hr infusion) | Blurred vision, infusion-related reactions | [11][12] |
| Ulixertinib | Oral | 600 mg twice daily | Rash, diarrhea, fatigue, nausea | [13] |
| Ravoxertinib | Oral | Not specified in provided results | Diarrhea, rash, nausea, fatigue, vomiting | [14] |
| MK-8353 | Oral | 400 mg twice daily | Diarrhea, fatigue, nausea, rash | [10][15][16] |
| Temuterkib | Oral | Not specified in provided results | Not specified in provided results |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of ERK inhibitors.
General Experimental Workflow
The preclinical evaluation of an ERK inhibitor typically follows a standardized workflow, from initial biochemical and cellular characterization to in vivo efficacy and safety assessment.
Protocol 1: In Vitro ERK Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ERK1 or ERK2 kinase activity.
Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to kinase activity.
Materials:
-
Recombinant human ERK1 or ERK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM.
-
Kinase Reaction Setup:
-
Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of diluted ERK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an ERK inhibitor on the metabolic activity and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A375, HCT116)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ERK inhibitor in a preclinical in vivo model.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.
-
Inject the cell suspension (e.g., 1-10 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the mice according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Discussion and Conclusion
The evaluation of the therapeutic window is a critical aspect of drug development, balancing the desired efficacy with an acceptable safety profile. This compound, with its intravenous route of administration, presents a distinct profile compared to the orally administered ERK inhibitors. The phase I clinical data for this compound suggests a tolerable safety profile with minimal gastrointestinal toxicity, a common dose-limiting toxicity for oral ERK inhibitors.[11][12] This suggests a potential advantage for this compound in terms of patient compliance and quality of life.
In terms of potency, this compound demonstrates nanomolar efficacy against ERK1/2, comparable to other inhibitors in its class.[1] Preclinical in vivo studies have shown its ability to induce tumor regression in various models with MAPK pathway dysregulation, highlighting its potential as a broad-spectrum anti-cancer agent.[8]
However, a direct comparison of the therapeutic window is challenging due to the different routes of administration and the variability in preclinical and clinical trial designs. The MTD for this compound was determined in a phase I clinical trial with specific dosing schedules, while the data for other inhibitors are from a mix of preclinical and clinical studies with different endpoints.
Further head-to-head preclinical studies comparing the maximum tolerated doses and efficacy of these inhibitors under identical experimental conditions would provide a more definitive assessment of their relative therapeutic windows. Nevertheless, the available data suggests that this compound is a promising ERK inhibitor with a potentially favorable safety profile that warrants further clinical investigation. The choice of an appropriate ERK inhibitor for a specific clinical application will likely depend on a variety of factors, including the tumor type, the genetic context, and the desired route of administration.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors [escholarship.org]
Predicting Response to Ko-947 Therapy: A Comparative Guide to MAPK Pathway Inhibitor Biomarkers
For Immediate Release
San Diego, CA – December 5, 2025 – In the rapidly evolving landscape of precision oncology, the development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway represents a significant stride forward. Ko-947, a potent and selective inhibitor of ERK1/2, has shown promise in preclinical models, particularly in tumors with specific genetic alterations. This guide provides a comparative analysis of biomarkers for predicting response to this compound and other MAPK pathway inhibitors, supported by experimental data and detailed laboratory protocols to aid researchers, scientists, and drug development professionals in this critical area of study.
The MAPK signaling cascade, comprising RAS, RAF, MEK, and ERK proteins, is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a common driver of tumorigenesis.[1] While inhibitors targeting BRAF and MEK have demonstrated clinical efficacy, resistance mechanisms often lead to pathway reactivation.[2] Targeting the terminal kinase ERK with inhibitors like this compound offers a promising strategy to overcome this resistance.[2]
Predictive Biomarkers for this compound and Other MAPK Inhibitors
The predictive biomarker landscape for MAPK pathway inhibitors is diverse, reflecting the various nodes of intervention. While BRAF and RAS mutations are established biomarkers for BRAF and MEK inhibitors respectively, emerging evidence points to distinct predictors for ERK inhibitors like this compound.
This compound: A Focus on 11q13 Amplification
Preclinical studies have identified amplification of the chromosomal region 11q13 as a potent predictive biomarker for sensitivity to this compound, particularly in squamous cell carcinomas.[3][4] This region harbors several potential oncogenes with functional links to the MAPK pathway, including CCND1 (encoding Cyclin D1) and FADD.[3][4] The concerted overexpression of these genes is hypothesized to induce a state of "MAPK pathway addiction," rendering tumor cells highly susceptible to ERK inhibition.[5]
In patient-derived xenograft (PDX) models of esophageal squamous cell carcinoma (ESCC), tumors with 11q13 amplification demonstrated a significantly higher overall response rate (ORR) and disease control rate (DCR) when treated with this compound compared to tumors without the amplification.[6][7] Similar findings were observed in head and neck squamous cell carcinoma (HNSCC) PDX models.[7]
Alternative Therapies: Targeting Upstream Nodes
In contrast to the downstream blockade by this compound, other inhibitors target upstream components of the MAPK pathway. Their predictive biomarkers are consequently linked to the specific genetic alterations that activate these earlier signaling nodes.
-
ERK Inhibitors (e.g., Ulixertinib, MK-8353): Clinical trials for other ERK inhibitors have primarily focused on tumors harboring BRAF and NRAS mutations.[5][8] Partial responses have been observed in patients with both BRAF V600 and non-V600 mutations, as well as NRAS mutations.[5][8]
-
MEK Inhibitors: The sensitivity to MEK inhibitors has been strongly associated with the presence of BRAF mutations.[6][8] Additionally, the expression of Dual Specificity Phosphatase 6 (DUSP6), a phosphatase that inactivates ERK, has been identified as a potential biomarker.[9]
-
Pan-RAF Inhibitors (e.g., KIN-2787): These inhibitors are designed to target all RAF isoforms and have shown preclinical activity in models with Class I, II, and III BRAF mutations.[10][11]
Comparative Performance of Predictive Biomarkers
The following tables summarize the available quantitative data on the performance of key biomarkers for predicting response to this compound and other MAPK pathway inhibitors.
| Drug | Biomarker | Tumor Type | Metric | Value (Biomarker Positive) | Value (Biomarker Negative) | Source |
| This compound | 11q13 Amplification | Esophageal Squamous Cell Carcinoma (PDX) | Overall Response Rate (ORR) | 51% | 3% | [6][7] |
| Esophageal Squamous Cell Carcinoma (PDX) | Disease Control Rate (DCR) | 77% | 21% | [6][7] | ||
| Head and Neck Squamous Cell Carcinoma (PDX) | Overall Response Rate (ORR) | 56% | 9% | [7] | ||
| Head and Neck Squamous Cell Carcinoma (PDX) | Disease Control Rate (DCR) | 69% | 26% | [7] | ||
| Ulixertinib (ERK Inhibitor) | BRAF/NRAS Mutations | Advanced Solid Tumors (Phase I) | Partial Response (PR) | 14% (11/81 evaluable patients) | - | [5] |
| MK-8353 (ERK Inhibitor) | BRAF V600 Mutation | Advanced Solid Tumors (Phase I) | Partial Response (PR) | 20% (3/15 evaluable patients) | - | [8][12] |
| KIN-2787 (pan-RAF Inhibitor) | Class II/III BRAF Mutations | Cancer Cell Lines | IC50 | < 50 nM (19- and 7-fold more sensitive than wild-type) | - | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence In Situ Hybridization (FISH) for 11q13 Amplification
This protocol is adapted for the detection of 11q13 amplification in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[13][14]
1. Slide Preparation:
- Cut 4-6 μm thick FFPE tissue sections and mount on positively charged slides.
- Heat slides at 50-60°C for 20 minutes to ensure tissue adherence.[15]
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (or a xylene substitute) for 3 changes of 5 minutes each.
- Rehydrate through a graded series of ethanol (B145695) (100%, 90%, 70%) for 5 minutes each.
- Wash in deionized water for 5 minutes.
3. Heat Pretreatment (Antigen Retrieval):
- Immerse slides in a boiling tissue pretreatment solution (e.g., 10mM Sodium Citrate, pH 6.0) for 30 minutes.[13]
- Allow slides to cool to room temperature in the same solution.
- Wash in phosphate-buffered saline (PBS) or deionized water for 2 x 3 minutes.[13]
4. Enzyme Digestion:
- Cover the tissue section with a pepsin solution and incubate for a time determined by tissue type and fixation (typically 5-15 minutes at 37°C).
- Wash in PBS or deionized water for 3 x 2 minutes.
5. Dehydration:
- Dehydrate slides in a graded series of ethanol (70%, 85%, 100%) for 2 minutes each.
- Air dry the slides completely.
6. Probe Application and Denaturation:
- Warm the 11q13-specific DNA probe to room temperature.
- Apply 10-15 μL of the probe mixture to the tissue section and cover with a coverslip, sealing the edges with rubber cement.
- Co-denature the probe and target DNA on a hot plate at 75°C for 5 minutes.
7. Hybridization:
- Incubate the slides in a humidified chamber at 37°C overnight.
8. Post-Hybridization Washes:
- Carefully remove the coverslip and rubber cement.
- Wash the slides in 0.4x SSC with 0.3% IGEPAL at 72°C for 2 minutes.
- Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.
9. Counterstaining and Mounting:
- Apply DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the nuclei.
- Mount with an anti-fade mounting medium.
10. Visualization:
- Analyze the slides using a fluorescence microscope with appropriate filters. Amplification is determined by an increased ratio of 11q13 signals to a control probe on chromosome 11.
Sanger Sequencing for BRAF V600E Mutation Detection
This protocol outlines the steps for detecting the BRAF V600E mutation from FFPE-derived DNA.[16][17]
1. DNA Extraction:
- Extract genomic DNA from FFPE tissue sections using a commercially available kit optimized for this sample type.
2. PCR Amplification:
- Amplify the region of the BRAF gene containing codon 600 using PCR.
- Forward Primer: 5'-TCATAATGCTTGCTCTGATAGGA-3'
- Reverse Primer: 5'-GGCCAAAAATTTAATCAGTGGA-3'
- Perform PCR with a high-fidelity DNA polymerase.
3. PCR Product Purification:
- Purify the PCR product to remove primers and unincorporated nucleotides using a commercial cleanup kit or enzymatic method (e.g., ExoSAP-IT).
4. Sequencing Reaction:
- Perform cycle sequencing using the purified PCR product as a template, one of the PCR primers, and a sequencing kit containing fluorescently labeled dideoxynucleotides (ddNTPs).
5. Sequencing Product Cleanup:
- Purify the sequencing reaction products to remove unincorporated ddNTPs and dye terminators.
6. Capillary Electrophoresis:
- Separate the sequencing products by size using an automated capillary electrophoresis-based DNA sequencer.
7. Data Analysis:
- Analyze the resulting electropherogram to identify the nucleotide sequence at codon 600 of the BRAF gene. The V600E mutation is identified by a T to A transversion at nucleotide position 1799.[16]
Quantitative Real-Time PCR (qPCR) for DUSP6 Gene Expression
This protocol describes the measurement of DUSP6 mRNA levels relative to a reference gene.[2][18]
1. RNA Extraction:
- Extract total RNA from fresh-frozen or RNAlater-preserved tumor tissue using a suitable RNA extraction kit.
2. RNA Quality and Quantity Assessment:
- Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
- Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
3. cDNA Synthesis:
- Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
4. qPCR Reaction Setup:
- Prepare a qPCR reaction mix containing cDNA template, DUSP6-specific primers, a reference gene primer set (e.g., GAPDH), and a SYBR Green or probe-based qPCR master mix.
- DUSP6 Forward Primer: 5'-CGACTGGAATGAGAACACTGGTGG-3'
- DUSP6 Reverse Primer: 5'-TCTAGATTGGTCTCGCAGTGCAGG-3'[2]
5. qPCR Run:
- Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
6. Data Analysis:
- Determine the cycle threshold (Ct) values for DUSP6 and the reference gene.
- Calculate the relative expression of DUSP6 using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.[2]
Immunohistochemistry (IHC) for Phospho-ERK (pERK) Expression
This protocol details the detection of phosphorylated ERK in FFPE tissue sections.[9][15]
1. Slide Preparation and Deparaffinization/Rehydration:
- Follow steps 1 and 2 as described in the FISH protocol.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath.[19]
3. Peroxidase Blocking:
- Incubate slides in a hydrogen peroxide solution (e.g., 0.3% H2O2 in methanol) to block endogenous peroxidase activity.[15]
4. Blocking:
- Incubate slides with a blocking solution (e.g., 10% normal goat serum in PBS) to prevent non-specific antibody binding.[15]
5. Primary Antibody Incubation:
- Incubate slides with a primary antibody specific for phosphorylated ERK (p-ERK1/2) at an optimized dilution overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
- Wash slides in PBS.
- Incubate with a biotinylated secondary antibody.
- Wash slides in PBS.
- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex.
- Wash slides in PBS.
7. Chromogen Development:
- Apply a chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown color intensity is reached.[15]
8. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) to visualize cell nuclei.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
9. Scoring and Interpretation:
- Evaluate the staining intensity and percentage of positive tumor cells. A scoring system (e.g., H-score) can be used to quantify pERK expression.[9]
This guide provides a framework for understanding and evaluating predictive biomarkers for this compound and other MAPK pathway inhibitors. The provided data and protocols are intended to support further research and the development of more personalized and effective cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase II Study of Ulixertinib in Children and Young Adults with Tumors Harboring Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pERK, pAKT and p53 as tissue biomarkers in erlotinib-treated patients with advanced pancreatic cancer: a translational subgroup analysis from AIO-PK0104 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Kinnate Biopharma Inc. Presents Preclinical Data From its Lead RAF Inhibitor Candidate KIN-2787 at ASCO 2021 - BioSpace [biospace.com]
- 12. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FFPE FISH protocol [ogt.com]
- 14. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. filgen.jp [filgen.jp]
- 17. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical Expression of IRE1 and PERK in Breast Cancer: Associations With Clinicopathological Characteristics and Survival Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Ko-947
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Ko-947 is not publicly available. Therefore, this guidance is based on established best practices for the handling and disposal of novel or uncharacterized small molecule inhibitors in a laboratory setting. This compound should be treated as a hazardous chemical of unknown toxicity. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the supplier-provided SDS for definitive guidance.
This document provides a procedural framework to ensure the safety of laboratory personnel and compliance with regulatory standards when disposing of this compound and associated materials.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for safe handling and for providing accurate details to waste management personnel.
| Property | Value |
| Molecular Formula | C21H17N5O |
| Molecular Weight | 355.39 g/mol |
| CAS Number | 1695533-89-1 |
| Storage Temperature | 2-8°C (protect from light) |
| Solubility (25°C) | 55 mg/mL in DMSO |
Detailed Protocol for the Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. These procedures should be performed in accordance with your institution's specific EHS guidelines.
1. Hazard Assessment and Personal Protective Equipment (PPE)
-
Hazard Assessment: Due to the lack of specific toxicity data, treat this compound as a potent, biologically active compound with unknown hazards. Assume it is toxic upon ingestion, inhalation, or skin contact.
-
Required PPE: Before handling this compound for disposal, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly fitted laboratory coat.
-
-
Engineering Controls: All handling of this compound, especially the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.[1]
-
Solid Waste:
-
Collect all solid materials contaminated with this compound in a designated hazardous waste container.
-
This includes, but is not limited to:
-
Unused or expired pure this compound powder.
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers, pipette tips, and microfuge tubes.
-
-
The container must be sealable, constructed of a compatible material (e.g., a high-density polyethylene (B3416737) drum), and kept closed except when adding waste.[2][3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof hazardous waste container with a secure, tight-fitting cap.[2][4]
-
This includes:
-
Unused stock or working solutions of this compound.
-
Solvents used to rinse glassware or other equipment that came into contact with this compound. The first rinse of any container must be collected as hazardous waste.[2]
-
-
Crucially, do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent wastes separate if required by your institution.[5]
-
3. Labeling of Hazardous Waste Containers
Proper labeling is a regulatory requirement and essential for safe handling by EHS personnel.[6]
-
As soon as waste is first added, affix a hazardous waste tag provided by your institution's EHS department to the container.[3][7]
-
The label must include the following information:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
A complete list of all constituents in the container, including all solvents and their approximate percentages.
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the Principal Investigator and the laboratory location.
-
4. Storage of Waste Containers
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory operators.[6]
-
Ensure waste containers are stored in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[2][7]
-
Segregate incompatible waste types within the storage area.[2]
5. Arranging for Waste Disposal
-
Once a waste container is full or if you are discontinuing the use of this compound, schedule a pickup with your institution's EHS department.[8]
-
Do not allow hazardous waste to accumulate in the laboratory. Adhere to institutional limits on the volume of waste stored in an SAA.[2]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[2][3]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the central role of institutional safety protocols.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Ko-947
This document provides crucial safety protocols and logistical information for the handling and disposal of Ko-947, a potent and selective inhibitor of ERK1/2 kinases. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Compound Data Summary
This compound is a small molecule inhibitor with potential applications in cancer research, specifically targeting the MAPK pathway.[1][2][3] Below is a summary of its key quantitative data.
| Property | Value | Source |
| CAS Number | 1695533-89-1 | [1] |
| Molecular Formula | C21H17N5O | [1] |
| Molecular Weight | 355.39 g/mol | [1] |
| Appearance | White crystalline powder | [4] |
| Storage (Powder) | -20°C for up to 2 years | [1] |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month (protect from light) | [2] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the lack of comprehensive toxicological data, stringent adherence to PPE protocols is mandatory.[4] The toxicological properties of this compound have not been thoroughly investigated.[4]
-
Hand Protection: Wear nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Always use the proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[4]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: When handling the powder form or if dust generation is possible, a P1 filter respirator is required. Ensure that maintenance and testing of respiratory protective devices are carried out according to the manufacturer's instructions.[4]
-
Body Protection: Wear a lab coat. Ensure it is regularly cleaned and maintained.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
-
Pre-Handling:
-
Ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Avoid generating dust. Use a spatula to gently transfer the powder.
-
-
Solubilization:
-
Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the weighed powder to achieve the desired stock concentration.
-
Vortex briefly to fully dissolve the compound.
-
-
Storage of Stock Solution:
Operational and Disposal Plan
Spill Management:
-
Minor Spill: In case of a small spill, cover the area with an absorbent material, and then clean the area with a suitable solvent.
-
Major Spill: For a large spill, evacuate the area and follow emergency procedures.
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[4]
-
Do not mix with other waste. Leave chemicals in their original containers.[4]
-
Handle uncleaned containers as you would the product itself.[4]
-
Contaminated materials (e.g., gloves, pipette tips) should be placed in a sealed, labeled hazardous waste container.
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
